Benzyl-PEG4-THP
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-2-6-19(7-3-1)18-24-15-14-22-11-10-21-12-13-23-16-17-26-20-8-4-5-9-25-20/h1-3,6-7,20H,4-5,8-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXMANKMVQASTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Role of Benzyl-PEG4-THP in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is crucial to its efficacy. This technical guide delves into the core mechanism of action of PROTACs, with a specific focus on the role of the Benzyl-PEG4-THP linker. While specific quantitative data for PROTACs incorporating this exact linker is not publicly available, this guide will provide a comprehensive overview of its expected function based on the well-established properties of its constituent parts: a benzyl group, a tetra-polyethylene glycol (PEG4) chain, and a tetrahydropyran (THP) group. We will explore the anticipated impact of this linker on PROTAC's pharmacokinetic and pharmacodynamic properties and provide detailed, representative experimental protocols for the synthesis, characterization, and evaluation of such a PROTAC.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the 26S proteasome.[3][4] This catalytic mechanism allows for the degradation of multiple protein copies by a single PROTAC molecule, offering a significant advantage over traditional inhibitors.[2]
The linker connecting the two ligands is a critical determinant of a PROTAC's success, influencing the stability and geometry of the ternary complex, as well as the overall physicochemical properties of the molecule. The choice of linker impacts solubility, cell permeability, and pharmacokinetic profile.
The this compound Linker: A Multifunctional Component
The this compound linker is a non-commercially available, custom-synthesized linker that combines several key features beneficial for PROTAC design. Its structure consists of:
-
Benzyl Group: This rigid aromatic group can provide conformational constraint to the linker, which can be advantageous for optimizing the geometry of the ternary complex. In some cases, the benzyl moiety can also engage in pi-stacking interactions with residues on the surface of the target protein or the E3 ligase, further stabilizing the ternary complex.
-
PEG4 (Polyethylene Glycol) Chain: The four-unit polyethylene glycol chain is a flexible and hydrophilic component. The hydrophilicity of the PEG chain can enhance the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules. The flexibility of the PEG chain allows for the necessary spatial orientation of the two ligands to facilitate the formation of a productive ternary complex.
-
THP (Tetrahydropyran) Group: The tetrahydropyran group is a cyclic ether. In the context of this linker, it likely serves as a stable, protected hydroxyl group, which can be deprotected for further chemical modification or conjugation to either the target protein ligand or the E3 ligase ligand during PROTAC synthesis.
Mechanism of Action of a this compound Containing PROTAC
A PROTAC incorporating a this compound linker operates through the canonical PROTAC mechanism of action. The process can be broken down into the following key steps:
-
Cellular Entry: The PROTAC must first cross the cell membrane to reach its intracellular targets. The physicochemical properties conferred by the this compound linker, such as a balance of hydrophilicity and hydrophobicity, will influence its passive diffusion across the lipid bilayer.
-
Binary Complex Formation: Once inside the cell, the PROTAC can independently bind to either the target protein (POI) or the E3 ligase, forming binary complexes (PROTAC-POI or PROTAC-E3 ligase).
-
Ternary Complex Formation: The crucial step is the formation of a stable POI-PROTAC-E3 ligase ternary complex. The this compound linker plays a pivotal role here by bridging the two proteins. Its length and flexibility are critical for allowing the POI and E3 ligase to adopt a conformation that is conducive to ubiquitination.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC is not degraded in this process and is released to induce the degradation of another POI molecule, acting catalytically.
The following diagram illustrates the general mechanism of action of a PROTAC:
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of a PROTAC containing a this compound linker.
Synthesis of a this compound Containing PROTAC
This is a generalized synthetic scheme. The specific reaction conditions would need to be optimized based on the nature of the POI ligand and the E3 ligase ligand.
Caption: General workflow for the synthesis of a PROTAC molecule.
Protocol:
-
Activation of the this compound linker: The terminal hydroxyl group of the THP-protected PEG linker would first be deprotected under acidic conditions. The resulting alcohol can then be activated, for example, by conversion to a mesylate or tosylate for subsequent nucleophilic substitution, or converted to a carboxylic acid for amide coupling.
-
Coupling to the first ligand (e.g., POI ligand): The activated linker is reacted with the POI ligand, which has a suitable reactive handle (e.g., an amine, alcohol, or carboxylic acid). This reaction is typically carried out in an appropriate solvent (e.g., DMF or DCM) with a suitable base (e.g., DIPEA).
-
Purification of the intermediate: The resulting POI-linker conjugate is purified using techniques such as flash chromatography or preparative HPLC.
-
Activation of the other end of the linker (if necessary): The other end of the linker is then activated for coupling to the second ligand.
-
Coupling to the second ligand (e.g., E3 ligase ligand): The purified POI-linker intermediate is then reacted with the E3 ligase ligand under appropriate coupling conditions.
-
Final purification: The final PROTAC molecule is purified to a high degree of purity (>95%) using preparative HPLC and its identity is confirmed by LC-MS and NMR.
Biophysical Characterization
A suite of biophysical assays is essential to confirm the binding of the PROTAC to its target proteins and to characterize the formation of the ternary complex.
Caption: Workflow for biophysical characterization of a PROTAC.
Protocols:
-
Surface Plasmon Resonance (SPR):
-
Immobilize the POI or E3 ligase on a sensor chip.
-
Flow the PROTAC over the chip to measure the binding affinity (KD) and kinetics (kon, koff) of the binary interaction.
-
To measure ternary complex formation, saturate the immobilized protein with the PROTAC and then flow the third component (E3 ligase or POI) over the chip. An increase in response indicates the formation of the ternary complex.
-
-
Isothermal Titration Calorimetry (ITC):
-
Fill the sample cell with the POI or E3 ligase.
-
Titrate the PROTAC into the sample cell and measure the heat changes upon binding to determine the binding affinity (KD) and stoichiometry (n).
-
To assess ternary complex formation, pre-incubate the POI with a saturating concentration of the PROTAC and titrate in the E3 ligase.
-
-
Fluorescence Polarization (FP):
-
Label the POI or E3 ligase with a fluorescent probe.
-
Incubate the labeled protein with increasing concentrations of the PROTAC.
-
Measure the change in fluorescence polarization to determine the binding affinity. This is a high-throughput method suitable for initial screening.
-
Cellular and In-Cell Characterization
Ultimately, the efficacy of a PROTAC must be demonstrated in a cellular context.
Protocols:
-
Western Blotting for Protein Degradation:
-
Culture cells of interest (e.g., a cancer cell line overexpressing the POI).
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for the POI and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the extent of protein degradation.
-
-
Determination of DC50 and Dmax:
-
Perform a dose-response experiment using Western blotting or an alternative protein quantification method (e.g., ELISA, mass spectrometry).
-
Plot the percentage of remaining POI against the PROTAC concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the DC50 (the concentration of PROTAC that induces 50% degradation of the POI) and the Dmax (the maximum percentage of degradation achieved).
-
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Plate cells in a 96-well plate and treat with a range of PROTAC concentrations.
-
After a set incubation period (e.g., 72 hours), add the viability reagent.
-
Measure the signal (absorbance or luminescence) to determine the effect of the PROTAC on cell proliferation and viability. This is crucial for assessing the therapeutic potential and potential toxicity of the PROTAC.
-
Quantitative Data Presentation
While specific data for a this compound-containing PROTAC is not available, the following tables illustrate how quantitative data for such a molecule would be presented.
Table 1: Biophysical Characterization Data
| Parameter | PROTAC-POI Binding | PROTAC-E3 Ligase Binding | Ternary Complex Cooperativity (α) |
| KD (nM) | Value | Value | Value |
| kon (M⁻¹s⁻¹) | Value | Value | N/A |
| koff (s⁻¹) | Value | Value | N/A |
Table 2: Cellular Activity Data
| Cell Line | DC50 (nM) | Dmax (%) |
| Cell Line 1 | Value | Value |
| Cell Line 2 | Value | Value |
| Cell Line 3 | Value | Value |
Conclusion
The this compound linker represents a sophisticated and versatile component for the design of novel PROTACs. Its combination of a rigid benzyl group, a flexible and hydrophilic PEG4 chain, and a modifiable THP handle offers the potential to fine-tune the properties of a PROTAC for optimal performance. While the absence of specific published data for this linker necessitates a predictive analysis, the principles outlined in this guide provide a solid framework for the rational design, synthesis, and evaluation of PROTACs incorporating this and similar linker architectures. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of targeted protein degradation, enabling them to systematically investigate the potential of new PROTAC molecules. The continued exploration of novel linker chemistry will undoubtedly be a key driver of innovation in the development of next-generation protein degraders.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
An In-Depth Technical Guide to the Physicochemical Properties of Benzyl-PEG4-THP Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Benzyl-PEG4-THP linker is a heterobifunctional chemical tool widely employed in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. As a key component of Proteolysis Targeting Chimeras (PROTACs), this linker bridges a target protein-binding ligand and an E3 ubiquitin ligase-recruiting ligand.[1] Its polyethylene glycol (PEG) nature enhances solubility and provides optimal spatial separation between the two ligands, a critical factor for the formation of a productive ternary complex and subsequent protein degradation. This guide provides a comprehensive overview of the physicochemical properties of the this compound linker, along with detailed experimental protocols for its characterization and visualization of its role in the broader context of PROTACs.
Physicochemical Properties
The this compound linker possesses a unique combination of functional groups that dictate its chemical behavior. The tetraethylene glycol (PEG4) chain imparts hydrophilicity, while the benzyl and tetrahydropyranyl (THP) groups serve as protecting groups for hydroxyl functionalities. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₃₂O₆ | |
| Molecular Weight | 368.46 g/mol | [1] |
| CAS Number | 1027926-86-8 | |
| Appearance | Colorless to light yellow liquid | |
| Density | ~1.09 g/cm³ |
Solubility
Stability and Reactivity
The stability of the this compound linker is largely determined by the lability of its protecting groups:
-
Tetrahydropyranyl (THP) Ether: The THP group is a common protecting group for alcohols. It is generally stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions. This acid lability is a key feature for its removal during synthetic routes.
-
Benzyl Ether: The benzyl ether group is a more robust protecting group, stable to both acidic and basic conditions. It is typically removed under reductive conditions, most commonly through catalytic hydrogenolysis (e.g., H₂/Pd-C).
The primary alcohol that is protected by the THP group can be deprotected to allow for further functionalization, for instance, conjugation to a carboxylic acid group of a ligand.
Storage
For long-term storage, it is recommended to store this compound in its pure form at -20°C. If dissolved in a solvent, storage at -80°C is preferable to minimize degradation.
Role in PROTAC Mechanism of Action
The this compound linker is integral to the function of PROTACs. It physically connects the two active domains of the PROTAC, allowing for the recruitment of an E3 ubiquitin ligase to the target protein. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
Experimental Protocols
The following are representative protocols for the characterization of this compound linker. Instrument parameters and conditions may require optimization for specific equipment and applications.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of the linker and for monitoring reaction progress during its synthesis and subsequent conjugation.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm (for the benzyl group) and 214 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the linker in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the linker and to provide structural information through fragmentation analysis.
Methodology:
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: Positive ion mode is typically used.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 100 - 1000.
-
Sample Preparation: Prepare a dilute solution of the linker (e.g., 10 µM) in a suitable solvent such as acetonitrile or methanol, with the addition of a small amount of formic acid to promote ionization.
Expected Results: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 369.47. Adducts with sodium [M+Na]⁺ (m/z 391.45) or potassium [M+K]⁺ (m/z 407.42) may also be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural elucidation and confirmation of the this compound linker.
Methodology:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Techniques: ¹H NMR and ¹³C NMR are standard. 2D NMR techniques such as COSY and HSQC can be used for more detailed structural assignment.
-
Sample Preparation: Dissolve 5-10 mg of the linker in approximately 0.6 mL of deuterated solvent.
Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate):
-
δ 7.25-7.35 ppm: Multiplet, 5H (aromatic protons of the benzyl group).
-
δ 4.58 ppm: Singlet, 2H (CH₂ protons of the benzyl group).
-
δ 4.6-4.7 ppm: Multiplet, 1H (anomeric proton of the THP group).
-
δ 3.5-3.8 ppm: Multiplet, complex signals from the PEG chain and THP ring protons.
-
δ 1.5-1.9 ppm: Multiplet, protons of the THP ring.
Experimental Workflow for Linker Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical linker like this compound.
Conclusion
The this compound linker is a versatile and valuable tool in modern drug discovery, particularly for the development of PROTACs. Its well-defined structure, conferred solubility by the PEG moiety, and the orthogonal protecting groups allow for its strategic incorporation into complex molecular architectures. A thorough understanding of its physicochemical properties and the application of appropriate analytical techniques are paramount for its successful implementation in research and development. This guide provides a foundational understanding and practical protocols to aid scientists in their work with this important chemical linker.
References
The Strategic Role of the Benzyl-PEG4-THP Linker in Advanced Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of targeted therapeutics, the linker molecule that connects a targeting moiety to a payload is a critical determinant of the conjugate's success. Among the diverse array of linkers, those incorporating polyethylene glycol (PEG) chains have gained prominence for their ability to favorably modulate the physicochemical properties of complex biologics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth examination of the Benzyl-PEG4-THP linker, a heterobifunctional tool designed for the precise and sequential construction of advanced drug conjugates. We will dissect the individual and synergistic roles of its three key components—the benzyl group, the four-unit PEG chain, and the tetrahydropyranyl (THP) group—and provide representative experimental protocols and data to guide its application in research and drug development.
Core Components and Their Functions
The this compound linker is a sophisticated chemical entity where each component serves a distinct and vital purpose in the synthesis of heterobifunctional molecules.
-
Polyethylene Glycol (PEG4) Core: The central feature of this linker is a discrete chain of four ethylene glycol units. The primary role of the PEG4 moiety is to impart hydrophilicity to the linker and, by extension, to the final drug conjugate.[1] Many potent cytotoxic payloads or protein-targeting small molecules are hydrophobic, and their conjugation can lead to aggregation and poor solubility in aqueous environments. The inclusion of a hydrophilic PEG spacer mitigates these issues, improving the overall solubility and pharmacokinetic profile of the conjugate.[1][2] Furthermore, the defined length of the PEG4 chain provides a precise spatial separation between the two conjugated molecules, which can be crucial for minimizing steric hindrance and allowing each component to interact optimally with its biological target.[1]
-
Benzyl (Bn) Group: The benzyl group serves as a robust and stable protecting group for one of the terminal hydroxyl functions of the PEG4 chain. Benzyl ethers are known for their stability across a wide range of chemical conditions, including both acidic and basic environments. This stability is essential during multi-step syntheses, as it allows for chemical modifications to be performed on other parts of the molecule without premature cleavage of the benzyl group. The removal of the benzyl group is typically achieved under mild conditions via catalytic hydrogenolysis (e.g., using palladium on carbon and a hydrogen source), a method that is generally compatible with sensitive functional groups found in complex biomolecules.
-
Tetrahydropyranyl (THP) Group: The THP group is an acetal that functions as an acid-labile protecting group for the other terminal hydroxyl group of the PEG4 linker. THP ethers are stable to basic and nucleophilic conditions but are readily cleaved under mild acidic conditions (e.g., with a dilute acid like trifluoroacetic acid or p-toluenesulfonic acid in an aqueous or alcoholic solvent). This orthogonal deprotection strategy, relative to the hydrogenolysis used for the benzyl group, is the cornerstone of the this compound linker's utility. It allows for the selective deprotection of one end of the linker for the attachment of the first ligand, followed by the deprotection of the other end for the attachment of the second ligand.
Logical Workflow for PROTAC Synthesis
The orthogonal protecting groups of the this compound linker enable a controlled, sequential synthesis of a heterobifunctional molecule like a PROTAC. The general workflow involves the selective deprotection of one terminus, coupling of the first ligand, deprotection of the second terminus, and finally, coupling of the second ligand.
Mechanism of Action: PROTAC-Mediated Protein Degradation
Once synthesized, a PROTAC utilizing a PEG4 linker facilitates the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The PROTAC acts as a molecular bridge, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome.
Quantitative Data
Table 1: Representative Yields for PROTAC Synthesis Steps
| Step | Reaction Type | Typical Yield (%) |
| 1. THP Deprotection | Acid Hydrolysis | >90% |
| 2. Coupling of First Ligand | Amide Bond Formation | 60-85% |
| 3. Benzyl Deprotection | Catalytic Hydrogenolysis | >90% |
| 4. Activation of Hydroxyl Group | Tosylation/Mesylation | 80-95% |
| 5. Coupling of Second Ligand | Nucleophilic Substitution | 50-70% |
Table 2: Representative In Vitro Degradation Data for a PEG-Linked PROTAC
| Compound | Linker Length | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-X | PEG4 | 15 | >95 |
| PROTAC-Y | PEG8 | 8 | >95 |
| Control (no E3 ligand) | PEG4 | >10,000 | <10 |
| DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. |
Table 3: Representative Pharmacokinetic Parameters for a PEG-Linked PROTAC in Rats
| Parameter | Units | Value |
| Half-life (t½) | hours | 4-8 |
| Clearance (CL) | mL/min/kg | 10-30 |
| Volume of Distribution (Vd) | L/kg | 1-5 |
| Bioavailability (F%) | % | <10 (Oral) |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of a hypothetical PROTAC molecule using the this compound linker. Note: These are generalized procedures and may require optimization for specific ligands.
Protocol 1: Selective Deprotection of the THP Group
Objective: To selectively remove the THP protecting group to reveal a free hydroxyl for subsequent conjugation.
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (0.1 M).
-
Add p-TsOH·H₂O (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the product with DCM (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield Benzyl-PEG4-OH.
Protocol 2: Coupling of the First Ligand (Amide Bond Formation)
Objective: To couple a carboxylic acid-containing E3 ligase ligand to the newly exposed hydroxyl group. This protocol assumes a two-step process of activating the hydroxyl group followed by coupling.
Part A: Activation of the Hydroxyl Group (Tosylation)
-
Dissolve Benzyl-PEG4-OH (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to obtain Benzyl-PEG4-OTs.
Part B: Coupling with an Amine-Containing Ligand
-
Dissolve an amine-containing ligand (e.g., a derivative of thalidomide) (1.0 eq) and Benzyl-PEG4-OTs (1.1 eq) in anhydrous DMF (0.1 M).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction at 60 °C overnight under a nitrogen atmosphere.
-
Monitor by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by preparative HPLC to obtain the first intermediate.
Protocol 3: Deprotection of the Benzyl Group
Objective: To remove the benzyl protecting group to reveal the second hydroxyl group for conjugation.
Materials:
-
Benzyl-protected intermediate from Protocol 2
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or a hydrogenation apparatus
Procedure:
-
Dissolve the benzyl-protected intermediate (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (10-20% by weight).
-
Purge the flask with H₂ gas and maintain a positive pressure with an H₂ balloon.
-
Stir the suspension vigorously at room temperature for 4-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the pad with methanol and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to yield the debenzylated intermediate.
Protocol 4: Coupling of the Second Ligand
Objective: To couple the second ligand (e.g., a target protein binder) to the newly exposed hydroxyl group. This protocol describes a Williamson ether synthesis.
Materials:
-
Debenzylated intermediate from Protocol 3
-
A ligand with a good leaving group (e.g., a bromoalkyl-functionalized ligand) (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the debenzylated intermediate (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Carefully add NaH portion-wise and stir for 30 minutes at 0 °C.
-
Add the bromoalkyl-functionalized ligand dissolved in a small amount of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by LC-MS.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final PROTAC molecule by preparative HPLC.
Conclusion
The this compound linker is a powerful and versatile tool for the construction of complex heterobifunctional molecules, particularly in the burgeoning field of targeted protein degradation. Its design, which incorporates a hydrophilic PEG spacer and two orthogonal protecting groups, allows for a controlled and sequential synthetic strategy. This enables the precise assembly of PROTACs and other drug conjugates with well-defined structures. A thorough understanding of the chemistry of the benzyl and THP protecting groups, along with robust synthetic and purification protocols, is essential for leveraging the full potential of this linker in the development of next-generation targeted therapies. While specific experimental data for this linker remains proprietary or unpublished, the representative protocols and data provided herein offer a solid foundation for its application in innovative drug discovery programs.
References
An In-depth Technical Guide to Benzyl and THP Protecting Groups in PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker is a critical component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.[3][4]
The synthesis of PROTACs, particularly those with complex linkers containing functional groups like hydroxyls, often necessitates the use of protecting groups to prevent unwanted side reactions. The choice of protecting group is crucial, as it must be stable to the various reaction conditions employed during synthesis and selectively removable at the appropriate stage. This guide provides a detailed examination of two commonly used alcohol-protecting groups in PROTAC linker synthesis: the Benzyl (Bn) ether and the Tetrahydropyranyl (THP) ether.
General PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of Benzyl-PEG4-THP: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Benzyl-PEG4-THP serves as a valuable bifunctional linker in the development of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, incorporating a benzyl group, a tetraethylene glycol (PEG4) spacer, and a tetrahydropyranyl (THP) protecting group, offers specific advantages in chemical synthesis. However, a comprehensive understanding of its solubility and stability is paramount for its effective handling, storage, and application in multi-step synthetic protocols and formulation development. This technical guide provides an in-depth overview of the known and expected physicochemical properties of this compound, offering general protocols for its characterization and insights into its potential degradation pathways.
It is important to note that specific, publicly available quantitative data on the solubility and stability of this compound is limited. Consequently, this guide leverages general chemical principles and data from related compounds to provide a robust framework for researchers.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C20H32O6 | [1] |
| Molecular Weight | 368.46 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 1.09 g/cm³ | [1] |
| CAS Number | 1027926-86-8 | [1] |
Solubility Profile
| Solvent | Expected Solubility | Rationale |
| Dimethyl sulfoxide (DMSO) | High | Apolar and polar characteristics, suitable for a wide range of organic molecules. |
| Dimethylformamide (DMF) | High | Polar aprotic solvent, effective for dissolving PEGylated compounds. |
| Dichloromethane (DCM) | High | Common organic solvent for molecules with moderate polarity. |
| Methanol, Ethanol | Moderate to High | The PEG chain should facilitate solubility in polar protic solvents. |
| Water | Low | The presence of the non-polar benzyl and THP groups is expected to limit aqueous solubility. |
| Hexanes, Heptane | Low | Predominantly non-polar solvents, unlikely to effectively solvate the polar PEG chain. |
Stability Considerations
This compound is reported to be stable under recommended storage conditions, which are typically at -20°C for long-term storage and 4°C for short-term use. However, its chemical structure contains functionalities that are susceptible to degradation under specific conditions.
| Condition | Expected Stability | Rationale |
| pH | Stable at neutral pH. Unstable in acidic and strongly basic conditions. | The THP ether is a protecting group that is labile under acidic conditions, leading to its removal. Strong bases may also promote degradation. |
| Temperature | Stable at recommended storage temperatures (-20°C, 4°C). | Elevated temperatures can accelerate degradation processes. |
| Light | Data not available. As a general precaution, store protected from light. | Prolonged exposure to UV light can potentially lead to the formation of reactive species. |
| Oxidizing/Reducing Agents | Incompatible with strong oxidizing and reducing agents. | The benzyl group can be susceptible to oxidation, and other parts of the molecule may react with strong reducing agents. |
| Moisture | Avoid prolonged exposure to moisture. | While generally stable, moisture can facilitate hydrolysis, especially if acidic or basic impurities are present. |
Experimental Protocols
Due to the absence of specific published protocols for this compound, the following are general methodologies that can be adapted to determine its solubility and stability.
Protocol 1: Determination of Solubility via the Shake-Flask Method
This method is a standard approach for determining the solubility of a substance in a specific solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solute.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution.
Protocol 2: Assessment of Stability by HPLC Analysis
This protocol outlines a method to evaluate the stability of this compound under various stress conditions.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or DMF).
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to a range of conditions:
-
Acidic: Add HCl to achieve a final concentration of 0.1 N.
-
Basic: Add NaOH to achieve a final concentration of 0.1 N.
-
Oxidative: Add H₂O₂ to achieve a final concentration of 3%.
-
Thermal: Incubate at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose to a controlled light source (e.g., UV lamp).
-
Control: Keep a sample at the recommended storage condition (-20°C).
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each condition.
-
Analysis: Quench the reaction if necessary (e.g., neutralize acidic/basic samples). Analyze all samples by a stability-indicating HPLC method. This method should be capable of separating the intact this compound from any potential degradants.
-
Data Evaluation: Compare the peak area of the intact compound in the stressed samples to the control sample at each time point to determine the percentage of degradation.
Potential Degradation Pathway
The primary anticipated degradation pathway for this compound involves the acid-catalyzed cleavage of the THP ether, a common deprotection strategy for this functional group. The benzyl group may also be susceptible to oxidation.
Caption: Proposed degradation pathway of this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.
Caption: General workflow for stability testing of this compound.
By understanding the inferred solubility and stability characteristics and employing rigorous experimental validation, researchers can confidently utilize this compound in their synthetic and drug development endeavors.
References
An In-depth Technical Guide to Benzyl-PEG4-THP for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and the Role of PROTACs
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function.[1] At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).[2][3]
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4] This tripartite assembly forms a ternary complex, bringing the POI in close proximity to the E3 ligase, which then facilitates the transfer of ubiquitin to the POI.[3] This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC can catalytically repeat the process.
Benzyl-PEG4-THP: A Key Linker in PROTAC Design
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex. This compound is a polyethylene glycol (PEG)-based PROTAC linker that has gained attention in the synthesis of these degraders.
Structure and Properties:
-
PEG4 Core: The tetra-polyethylene glycol core imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the PROTAC molecule.
-
Benzyl Group: The benzyl group can be involved in hydrophobic interactions and may contribute to the overall conformation of the PROTAC.
-
THP Protecting Group: The tetrahydropyran (THP) group is a common protecting group for alcohols, which can be removed under acidic conditions to reveal a reactive hydroxyl group for conjugation to either the POI ligand or the E3 ligase ligand.
The length and composition of the linker are crucial for optimal ternary complex formation and subsequent protein degradation. The PEG4 unit in this compound provides a specific spatial separation between the two ligands, which can be critical for achieving potent and selective degradation.
Quantitative Data on PROTAC Performance
Table 1: Representative Degradation Data for PROTACs with PEG4 Linkers
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Composition | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BTK Degrader Example | BTK | Pomalidomide (CRBN) | PEG4 | Ramos | 0.5 | >95 | |
| BRD4 Degrader Example | BRD4 | VHL Ligand | PEG4 | HeLa | 1.8 | ~98 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of degradation.
Signaling Pathway and Experimental Workflows
The Ubiquitin-Proteasome System in PROTAC-mediated Degradation
PROTACs co-opt the natural cellular process of protein degradation. The signaling cascade begins with the PROTAC-induced formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
General Experimental Workflow for PROTAC Development
The development and evaluation of a PROTAC, such as one synthesized with this compound, follows a systematic workflow from synthesis to in-cell characterization.
Caption: General experimental workflow for PROTAC development.
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol outlines a general two-step synthesis for a PROTAC utilizing this compound. This example assumes the E3 ligase ligand contains a free amine and the POI ligand has a carboxylic acid available for coupling.
Step 1: Coupling of this compound to the E3 Ligase Ligand
-
Deprotection of THP group: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol.
-
Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the THP group is completely removed, revealing the primary alcohol.
-
Quench the reaction and purify the resulting Benzyl-PEG4-alcohol.
-
Activation of the alcohol: Dissolve the Benzyl-PEG4-alcohol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.5 eq) and cool the solution to 0 °C.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction and purify the resulting tosylated linker.
-
Coupling to E3 Ligase Ligand: Dissolve the amine-containing E3 ligase ligand (1.0 eq) and the tosylated linker (1.1 eq) in anhydrous DMF.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the reaction at an elevated temperature (e.g., 60 °C) overnight.
-
Monitor the reaction by LC-MS. Upon completion, perform an aqueous workup and purify the product by column chromatography or preparative HPLC to yield the E3 ligase ligand-linker conjugate.
Step 2: Coupling of the E3 Ligase Ligand-Linker Conjugate to the POI Ligand
-
Dissolve the POI ligand containing a carboxylic acid (1.0 eq), the E3 ligase ligand-linker conjugate (1.0 eq), and a peptide coupling reagent such as HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-dependent ubiquitination of the target protein.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase (e.g., VHL or CRBN complex)
-
Recombinant purified POI
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC of interest
-
SDS-PAGE and Western blotting reagents
-
Anti-ubiquitin antibody or antibody against the POI
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, and the POI.
-
Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analyze the reaction products by SDS-PAGE and Western blotting.
-
Probe the blot with an anti-ubiquitin antibody to detect polyubiquitinated POI (appearing as a high-molecular-weight smear) or with an anti-POI antibody to observe the shift in molecular weight due to ubiquitination.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful biophysical technique to measure the formation and stability of the ternary complex in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit for protein immobilization
-
Purified E3 ligase
-
Purified POI
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling.
-
Binary Interactions:
-
Inject the PROTAC over the immobilized E3 ligase to measure their binary interaction.
-
Inject the POI over a separate flow cell to check for non-specific binding.
-
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase. An increase in the SPR signal compared to the binary interactions indicates the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgrams to appropriate binding models to determine the association (ka), dissociation (kd), and equilibrium dissociation constants (KD) for the binary and ternary interactions. Calculate the cooperativity of ternary complex formation.
Conclusion
This compound serves as a valuable and versatile linker for the construction of PROTACs. Its PEGylated nature offers favorable physicochemical properties, while its defined length allows for precise spatial orientation of the target protein and E3 ligase to facilitate efficient degradation. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for the synthesis, evaluation, and characterization of PROTACs incorporating this linker. While specific degradation data for this compound-containing PROTACs is not yet widely published, the data from structurally similar linkers suggests its potential in developing potent and effective protein degraders for therapeutic applications. Further research and publication of data utilizing this specific linker will undoubtedly contribute to the growing field of targeted protein degradation.
References
- 1. Proteolysis Targeting Chimeras (PROTACs): An Innovative Strategy for Targeted Protein Degradation and Disease Treatment [sciltp.com]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Principles of Using Benzyl-PEG4-THP in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. The architecture of a PROTAC, consisting of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial to its success. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. This guide delves into the fundamental principles of using a hypothetical but structurally informed linker, Benzyl-PEG4-THP, in PROTAC design. By deconstructing this linker into its core components—a rigid benzyl group, a flexible hydrophilic PEG4 (polyethylene glycol) chain, and a saturated heterocyclic Tetrahydropyran (THP) moiety—we can explore the strategic advantages each component offers in the rational design of potent and effective protein degraders.
Introduction to PROTACs and the Role of the Linker
PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein and an E3 ubiquitin ligase.[1][2] This induced ternary complex (POI-PROTAC-E3 ligase) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[]
The linker is a pivotal component that bridges the two ligands and its design is a key challenge in developing effective PROTACs.[1][4] The length, composition, rigidity, and attachment points of the linker significantly influence the formation and stability of the ternary complex, as well as the overall properties of the PROTAC, such as:
-
Degradation Efficacy (DC₅₀ and Dₘₐₓ): The linker's geometry dictates the relative orientation of the POI and E3 ligase, which is critical for efficient ubiquitination.
-
Selectivity: A well-designed linker can stabilize a specific ternary complex, leading to selective degradation of the target protein over others.
-
Physicochemical Properties: The linker impacts solubility, cell permeability, and metabolic stability, which are crucial for drug development.
Deconstructing the this compound Linker: Core Principles
While "this compound" is not a commonly documented linker, its name suggests a composite structure combining three distinct and functionally important chemical motifs. Understanding the role of each component provides a framework for rational PROTAC design.
2.1. The Benzyl Group: Inducing Rigidity and Specific Interactions
Aromatic rings, such as the benzyl group, are often incorporated into PROTAC linkers to introduce conformational rigidity. This rigidity can reduce the entropic penalty of forming the ternary complex, pre-organizing the PROTAC into a bioactive conformation that favors binding.
Key Functions:
-
Conformational Restriction: A rigid linker can limit the rotational freedom of the PROTAC, helping to achieve the optimal orientation for ternary complex formation.
-
Non-covalent Interactions: The aromatic ring can engage in beneficial π-π stacking interactions with amino acid residues (e.g., Tyrosine, Phenylalanine) on the surface of the E3 ligase or the target protein, thereby stabilizing the ternary complex. For example, in the VHL-based PROTAC ACBI1, a para-disubstituted aryl unit was designed to create a specific pi-stacking interaction with a tyrosine residue (Y98) in the VHL protein.
-
Modulation of Physicochemical Properties: Incorporating a benzyl group can increase the hydrophobicity of the linker, which may enhance cell permeability, although this needs to be balanced to maintain adequate solubility.
2.2. The PEG4 Moiety: Ensuring Solubility and Optimal Spacing
Polyethylene glycol (PEG) chains are among the most common motifs used in PROTAC linkers. A PEG4 linker consists of four ethylene glycol units.
Key Functions:
-
Enhanced Solubility: PEG linkers are hydrophilic and can significantly improve the aqueous solubility of PROTACs, which are often large, complex molecules with poor solubility.
-
Flexibility and Length: The flexibility of PEG chains allows the PROTAC to adopt various conformations, facilitating the search for a productive ternary complex geometry. The length of the PEG chain is a critical parameter that must be optimized; a linker that is too short may cause steric clashes, while one that is too long may not effectively bring the two proteins together. PEG linkers of varying lengths (e.g., PEG2, PEG3, PEG4) are often screened to find the optimal distance for degradation.
-
Improved Permeability: By balancing hydrophilic and lipophilic character, PEG linkers can improve cell permeability.
2.3. The Tetrahydropyran (THP) Ring: A Rigid, Saturated Spacer
The tetrahydropyran (THP) ring is a six-membered saturated aliphatic heterocycle containing an oxygen atom. In medicinal chemistry, the THP motif is valued for its ability to improve ADME (absorption, distribution, metabolism, and excretion) properties.
Key Functions:
-
Rigid Scaffold: As a cyclic structure, THP is more rigid than a linear alkyl or PEG chain. This can help to control the conformation of the linker.
-
Bioisostere: THP can be considered a bioisostere of a cyclohexane ring but with lower lipophilicity and the potential for the ring oxygen to act as a hydrogen bond acceptor, which can form additional stabilizing interactions within the ternary complex.
-
Improved ADME Profile: The incorporation of THP has been shown to improve the pharmacokinetic properties of drug candidates. While less common in published PROTACs, its properties make it an interesting component for linker design to enhance metabolic stability and solubility.
Quantitative Data in PROTAC Design
The optimization of a PROTAC is a data-driven process. Key parameters used to evaluate performance are degradation potency (DC₅₀) and efficacy (Dₘₐₓ). The tables below summarize representative data for PROTACs utilizing linker components similar to those in this compound, illustrating the impact of linker composition.
Table 1: Impact of PEG Linker Length on Degradation of BTK
| PROTAC | Linker Composition | DC₅₀ (nM) in Mino cells | Dₘₐₓ (%) in Mino cells | Reference |
| RC-1 | Reversible Covalent Warhead + PEG3 Linker + Thalidomide | 25 | >95 | |
| RC-2 | Reversible Covalent Warhead + PEG4 Linker + Thalidomide | 12 | >95 | |
| RC-3 | Reversible Covalent Warhead + PEG5 Linker + Thalidomide | 6 | >95 |
This data illustrates that for this particular system, increasing PEG linker length from 3 to 5 units resulted in improved degradation potency (lower DC₅₀).
Table 2: Impact of Linker Composition on Degradation of SMARCA2/4
| PROTAC | Linker Composition | SMARCA2 DC₅₀ (nM) | SMARCA2 Dₘₐₓ (%) | SMARCA4 DC₅₀ (nM) | SMARCA4 Dₘₐₓ (%) | Reference |
| PROTAC 96 | Piperazine-based SMARCA ligand + PEG linker + VHL ligand | 300 | 65 | 250 | 70 | |
| ACBI1 (53) | Piperazine-based SMARCA ligand + Benzyl linker + VHL ligand | 2.9 | >95 | 1.8 | >95 |
This comparison highlights how replacing a flexible PEG linker with a more rigid, optimized benzyl linker (ACBI1) led to a dramatic improvement in both potency and efficacy for SMARCA2/4 degradation.
Visualization of Key Pathways and Workflows
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves hijacking the ubiquitin-proteasome system. The following diagram illustrates this logical workflow.
Caption: General workflow of PROTAC-mediated protein degradation.
E3 Ligase Signaling Pathways
PROTACs commonly recruit Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases. Understanding their native pathways is crucial.
Von Hippel-Lindau (VHL) Pathway
Under normal oxygen levels (normoxia), VHL targets Hypoxia-Inducible Factor 1α (HIF-1α) for degradation, preventing the transcription of hypoxia-response genes.
Caption: Simplified VHL signaling pathway under normoxia and hypoxia.
Cereblon (CRBN) Signaling
Cereblon is the substrate receptor for the CUL4A-DDB1-RBX1 E3 ligase complex (CRL4CRBN). It is famously targeted by immunomodulatory drugs (IMiDs) like thalidomide, which act as "molecular glues" to induce the degradation of neosubstrates.
Caption: Cereblon's role as a molecular glue-regulated E3 ligase.
Experimental Protocols
Evaluating a novel PROTAC requires a suite of standardized biochemical and cellular assays.
Protocol 1: Western Blotting for Target Protein Degradation
This is the gold-standard assay to quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, or a cancer cell line expressing the POI) at a density to achieve 70-80% confluency. Treat cells with a dose-response curve of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading for all samples.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
-
Detection and Analysis:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the POI band intensity to the loading control.
-
Plot the normalized data against PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 2: Ternary Complex Formation and Binding Affinity (Surface Plasmon Resonance - SPR)
SPR can be used to measure the binding kinetics and affinity of the PROTAC to its target proteins and to quantify the cooperativity of ternary complex formation.
Methodology:
-
Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC-E3 interaction.
-
Separately, inject a series of concentrations of the POI over an appropriate surface to measure its interaction with the PROTAC if necessary, though this is often done in solution.
-
-
Ternary Complex Analysis:
-
Pre-incubate a constant, saturating concentration of the PROTAC with varying concentrations of the POI in solution.
-
Inject these pre-formed complexes over the immobilized E3 ligase surface.
-
The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.
-
-
Data Analysis and Cooperativity:
-
Fit the data to a suitable kinetic binding model to determine the KD of the ternary complex.
-
Calculate the cooperativity factor (alpha, α) by comparing the binding affinity of the POI to the E3-PROTAC binary complex versus its affinity for the E3 ligase alone. An α > 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.
-
Conclusion
The design of a PROTAC linker is a complex, multi-parameter optimization problem that sits at the heart of developing successful protein degraders. A hypothetical linker like This compound serves as an excellent conceptual tool for understanding the core principles involved. The strategic combination of rigid elements like the benzyl and THP groups with flexible, hydrophilic spacers like PEG4 allows for fine-tuning of conformational control, ternary complex stability, and drug-like properties. By systematically synthesizing and evaluating PROTACs with varied linker compositions using robust experimental protocols, researchers can navigate the intricate structure-activity relationships required to identify clinical candidates with superior potency, selectivity, and therapeutic potential.
References
Benzyl-PEG4-THP: A Technical Guide for Researchers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Benzyl-PEG4-THP, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will cover its fundamental properties, its role in the synthesis of PROTACs, and provide a representative experimental protocol for its application.
Core Properties of this compound
This compound is a heterobifunctional linker molecule widely used in the field of chemical biology and drug discovery. Its structure incorporates a polyethylene glycol (PEG) spacer, which enhances solubility and provides flexibility, bookended by a benzyl ether and a tetrahydropyran (THP) ether. These protecting groups allow for selective deprotection and sequential conjugation to other molecules.
| Property | Value |
| CAS Number | 1027926-86-8 |
| Molecular Weight | 368.46 g/mol [1][2][3] |
| Molecular Formula | C20H32O6 |
| Appearance | Colorless to light yellow liquid |
Role in PROTAC-Mediated Protein Degradation
This compound serves as a crucial component in the synthesis of PROTACs. PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate specific disease-causing proteins.[1]
A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] this compound is a precursor to the linker component. The length and chemical nature of the linker are critical for the efficacy of the PROTAC, as they dictate the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. This ternary complex formation is the essential step for the subsequent ubiquitination and degradation of the target protein by the proteasome.
The general mechanism of PROTAC-mediated protein degradation is a cyclical process. The PROTAC first binds to the target protein and the E3 ligase, forming the ternary complex. The E3 ligase then facilitates the transfer of ubiquitin molecules to the target protein. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released to repeat the cycle.
Experimental Protocol: Synthesis of a PROTAC using a Benzyl-PEG-Linker
The following is a representative two-step protocol for the synthesis of a PROTAC using a benzyl-PEG linker derived from a precursor like this compound. This protocol first involves the deprotection of the THP group to reveal a primary alcohol, followed by activation (e.g., tosylation) and subsequent coupling to an E3 ligase ligand and the protein of interest (POI) ligand.
Step 1: Deprotection of THP and Activation of the Linker
This initial step prepares the linker for conjugation.
-
THP Deprotection: Dissolve this compound in a suitable solvent such as methanol. Add a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate, PPTS). Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. Upon completion, neutralize the acid, remove the solvent under reduced pressure, and purify the resulting Benzyl-PEG4-alcohol.
-
Activation (Tosylation): Dissolve the Benzyl-PEG4-alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM). Add a base such as triethylamine (1.5 equivalents). Cool the mixture to 0°C. Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) in anhydrous DCM. Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the activated linker, Benzyl-PEG4-OTs.
Step 2: Sequential Coupling to E3 Ligase and POI Ligands
This step involves the sequential attachment of the two active parts of the PROTAC molecule to the linker.
-
Coupling with E3 Ligase Ligand: Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and the activated Benzyl-PEG4-OTs (1.1 equivalents) in an anhydrous polar aprotic solvent like dimethylformamide (DMF). Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 equivalents). Stir the reaction at an elevated temperature (e.g., 60°C) overnight under an inert atmosphere. Monitor the reaction by LC-MS. Once complete, perform an aqueous workup and extract the product with a suitable organic solvent. Purify the resulting E3 ligase ligand-linker conjugate by chromatography.
-
Deprotection of Benzyl Group: The benzyl ether on the other end of the linker is then deprotected, typically by catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source), to reveal a primary alcohol.
-
Coupling with POI Ligand: The terminal hydroxyl group of the E3 ligase-linker conjugate is then activated (e.g., by conversion to a mesylate or by using a coupling agent). This activated intermediate is then reacted with a nucleophilic handle on the POI ligand (e.g., a phenol or an amine) to form the final PROTAC molecule. Alternatively, if the POI ligand has a carboxylic acid, a coupling agent like PyBOP can be used to form an amide bond with an amine-terminated linker. Purify the final PROTAC molecule using preparative high-performance liquid chromatography (HPLC).
This guide provides a foundational understanding of this compound and its application in the synthesis of PROTACs. The provided protocols are representative and may require optimization based on the specific E3 ligase and POI ligands being used.
References
Methodological & Application
Synthesis of Benzyl-PEG4-THP Linker: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a detailed protocol for the synthesis of the Benzyl-PEG4-THP linker, a valuable heterobifunctional linker commonly employed in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This protocol outlines a two-step synthetic route, commencing with the monobenzylation of tetraethylene glycol, followed by the protection of the remaining terminal hydroxyl group as a tetrahydropyranyl (THP) ether. This procedure is designed for researchers, scientists, and drug development professionals requiring a reliable method for producing this versatile linker.
The this compound linker incorporates a tetraethylene glycol (PEG4) spacer, which enhances the solubility and pharmacokinetic properties of the resulting conjugate. The benzyl ether provides a stable linkage, while the acid-labile THP ether serves as a protecting group for a terminal hydroxyl functionality, allowing for subsequent selective deprotection and conjugation to a payload or other molecular entity.
Synthetic Pathway Overview
The synthesis of the this compound linker is accomplished via a two-step process starting from commercially available tetraethylene glycol.
Caption: Synthetic workflow for this compound linker.
Experimental Protocols
Step 1: Synthesis of Tetraethylene Glycol Monobenzyl Ether
This protocol is adapted from a one-pot synthesis method.[1][2]
Materials:
-
Tetraethylene glycol
-
Benzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Amberlyst-15 hydrogen form
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.5 equivalents) to a solution of benzyl alcohol in anhydrous DMF.
-
To this suspension, add a solution of tetraethylene glycol (1.0 equivalent) in anhydrous DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Carefully quench the reaction with deionized water.
-
Add Amberlyst-15 resin (0.9 equivalents) and continue stirring at room temperature for 12 hours to hydrolyze the intermediate.
-
Filter off the Amberlyst-15 resin and wash it with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford tetraethylene glycol monobenzyl ether as a colorless oil.
Step 2: Synthesis of this compound Linker
This protocol employs a standard acid-catalyzed protection of the terminal alcohol with dihydropyran.
Materials:
-
Tetraethylene glycol monobenzyl ether
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve tetraethylene glycol monobenzyl ether (1.0 equivalent) in anhydrous dichloromethane.
-
To this solution, add 3,4-dihydro-2H-pyran (1.5 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the final this compound linker.
Data Summary
The following table summarizes the key quantitative data for the synthesis of the this compound linker.
| Step | Reactant 1 (Equivalents) | Reactant 2 (Equivalents) | Catalyst (Equivalents) | Solvent | Temperature | Time | Yield |
| 1 | Tetraethylene glycol (1.0) | Benzyl alcohol / NaH (1.5) | Amberlyst-15 (0.9) | DMF | Room Temp. | Overnight + 12h | ~84%[1][2] |
| 2 | Tetraethylene glycol monobenzyl ether (1.0) | 3,4-Dihydro-2H-pyran (1.5) | p-TsOH·H₂O (0.05) | DCM | Room Temp. | Monitored by TLC | High |
Logical Relationships in the Synthetic Pathway
The synthesis follows a logical progression of functional group manipulation, starting with the differentiation of the two hydroxyl groups of tetraethylene glycol, followed by the protection of the remaining free hydroxyl group.
Caption: Logical flow of the this compound linker synthesis.
This detailed protocol provides a clear and reproducible method for the synthesis of the this compound linker, a key component in the construction of advanced bioconjugates. Researchers can utilize this guide to efficiently produce this linker for their drug development and chemical biology research.
References
Application Notes and Protocols for the Conjugation of Benzyl-PEG4-THP to E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker component is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex. Poly(ethylene glycol) (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide synthetic flexibility. Benzyl-PEG4-THP is a PEG-based linker featuring a terminal tetrahydropyranyl (THP) protected alcohol. This protecting group strategy allows for the late-stage introduction of the linker to an E3 ligase ligand, offering a modular approach to PROTAC synthesis.
These application notes provide a detailed protocol for the deprotection of this compound and its subsequent conjugation to a generic E3 ligase ligand bearing a carboxylic acid functionality. Two common E3 ligase ligands, Pomalidomide (a CRBN ligand) and VH032 (a VHL ligand), are presented as examples.
PROTAC Signaling Pathway and Experimental Workflow
The general mechanism of action for a PROTAC involves the recruitment of a target protein to an E3 ubiquitin ligase, leading to its degradation. This process can be visualized as a signaling cascade within the ubiquitin-proteasome system.
Caption: General mechanism of PROTAC-mediated protein degradation.
The synthesis of an E3 ligase ligand-linker conjugate using this compound follows a two-step process: deprotection of the THP group to reveal the primary alcohol, followed by conjugation to the E3 ligase ligand.
Caption: Workflow for this compound conjugation to an E3 ligase ligand.
Experimental Protocols
This section details the protocols for the deprotection of this compound and its subsequent conjugation to an E3 ligase ligand.
Protocol 1: Deprotection of this compound to Benzyl-PEG4-OH
This protocol describes the acidic hydrolysis of the THP ether to yield the corresponding alcohol.
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Pyridinium p-toluenesulfonate (PPTS)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol (0.1 M).
-
Add a catalytic amount of p-TsOH·H₂O (0.1 eq) or PPTS (0.2 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Concentrate the mixture under reduced pressure to remove the alcohol solvent.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Wash the combined organic layers with brine (1 x volume).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Benzyl-PEG4-OH.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure Benzyl-PEG4-OH.
Protocol 2: Conjugation of Benzyl-PEG4-OH to a Carboxylic Acid-Functionalized E3 Ligase Ligand
This protocol outlines the coupling of the deprotected linker to an E3 ligase ligand using a standard peptide coupling reagent. Two common coupling methods are provided: Steglich esterification and HATU/DIPEA coupling.
Method A: Steglich Esterification
Materials:
-
Benzyl-PEG4-OH (1.0 eq)
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-COOH or VH032-COOH) (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.2 eq) and Benzyl-PEG4-OH (1.0 eq) in anhydrous DCM or DMF (0.1 M).
-
Add DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC or EDC·HCl (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
If using DCC, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Dilute the reaction mixture with ethyl acetate and wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final E3 ligase ligand-PEG4-Benzyl conjugate.
Method B: HATU/DIPEA Coupling
Materials:
-
Benzyl-PEG4-OH (1.0 eq)
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-COOH or VH032-COOH) (1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.2 eq) and Benzyl-PEG4-OH (1.0 eq) in anhydrous DMF (0.1 M).
-
Add HATU (1.5 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine (2 x volumes).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final E3 ligase ligand-PEG4-Benzyl conjugate.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a VH032-PEG4 conjugate, which can be considered analogous to the conjugation of Benzyl-PEG4-OH to a carboxylated VH032 ligand.
| Step | Reaction | Reactants | Reagents | Solvent | Yield (%) | Purity (%) | Analytical Method |
| 1 | THP Deprotection | This compound | p-TsOH·H₂O | Methanol | ~90-95 | >95 | TLC, ¹H NMR |
| 2 | Conjugation (HATU) | Benzyl-PEG4-OH, VH032-COOH | HATU, DIPEA | DMF | 64.3* | >95 | LC-MS, HPLC |
* Yield is based on a similar reported synthesis of a VH032-PEG4-amine conjugate.
Characterization of the Final Conjugate
The final E3 ligase ligand-PEG4-Benzyl conjugate should be thoroughly characterized to confirm its identity and purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final conjugate, ensuring the presence of characteristic peaks for the E3 ligase ligand, the PEG linker, and the benzyl group.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the successful conjugation of the this compound linker to E3 ligase ligands. The two-step approach involving THP deprotection followed by a standard coupling reaction offers a reliable and modular strategy for the synthesis of PROTACs. The provided data and characterization methods will aid researchers in the development and validation of novel protein degraders.
Protocol for Incorporating Benzyl-PEG4-THP into a PROTAC Molecule
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that significantly influences the PROTAC's efficacy, solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[][2]
Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting molecule.[2][3] The Benzyl-PEG4-THP linker offers a flexible PEG4 chain to provide adequate spacing for the formation of a productive ternary complex, while the benzyl group can introduce a degree of conformational rigidity. The tetrahydropyran (THP) group is a common protecting group for the terminal alcohol, which must be removed before its conjugation to either the POI ligand or the E3 ligase ligand.
These application notes provide a detailed, representative protocol for the deprotection of this compound and its subsequent incorporation into a PROTAC molecule through a multi-step synthetic route.
PROTAC Signaling Pathway
The general mechanism of action for a PROTAC involves the recruitment of a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively removes the target protein from the cell.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
This section outlines a representative multi-step protocol for the incorporation of this compound into a PROTAC molecule. The synthesis involves:
-
Deprotection of the THP group to yield the free alcohol.
-
Activation of the alcohol, for example, by tosylation.
-
Coupling of the activated linker to the E3 ligase ligand.
-
Final coupling of the POI ligand to the E3 ligase-linker conjugate.
Note: The following protocols are representative and may require optimization based on the specific properties of the POI and E3 ligase ligands.
Step 1: Deprotection of this compound
This step involves the acid-catalyzed removal of the THP protecting group to expose the terminal hydroxyl group of the linker.
Caption: Workflow for the deprotection of this compound.
Protocol:
-
Dissolve this compound (1.0 eq) in methanol (0.1 M).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 eq) or trifluoroacetic acid (TFA, 0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield Benzyl-PEG4-OH.
Step 2: Activation of Benzyl-PEG4-OH
This step activates the terminal hydroxyl group, converting it into a good leaving group (e.g., a tosylate) for subsequent nucleophilic substitution.
Protocol:
-
Dissolve Benzyl-PEG4-OH (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere.
-
Add triethylamine (TEA, 1.5 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Benzyl-PEG4-OTs.
Step 3: Coupling of Activated Linker with E3 Ligase Ligand
This step involves the nucleophilic substitution of the tosyl group by an amine on the E3 ligase ligand. This example assumes the E3 ligase ligand has a free amine for coupling.
Protocol:
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEG4-OTs (1.1 eq) in anhydrous dimethylformamide (DMF, 0.1 M).
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the E3 ligase ligand-linker conjugate.
Step 4: Final Coupling with Protein of Interest (POI) Ligand
This final step forms the complete PROTAC molecule through an amide bond formation. This example assumes the POI ligand has a carboxylic acid for coupling and the benzyl-protecting group on the linker has been removed to reveal a functional group for coupling (e.g., by hydrogenolysis to give a free alcohol, which is then oxidized to a carboxylic acid). For simplicity, we will assume the benzyl group is part of the final PROTAC structure and the other end of the linker is functionalized with a carboxylic acid.
Protocol:
-
Dissolve the POI ligand with a terminal amine (1.0 eq), the E3 ligase ligand-linker conjugate with a terminal carboxylic acid (1.0 eq), and a coupling agent such as HATU (1.2 eq) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.
Data Presentation
The following tables provide representative quantitative data for the synthesis of a PROTAC molecule using a benzyl-PEG linker. The values are illustrative and may vary depending on the specific substrates and reaction conditions.
Table 1: Stoichiometry and Reaction Conditions
| Step | Reagent 1 (Linker/Intermediate) | Reagent 2 | Coupling Agent/Base | Stoichiometry (eq) | Solvent | Temperature | Time (h) |
| 1 | This compound | p-TSA | - | 1.0 : 0.1 | Methanol | RT | 1-2 |
| 2 | Benzyl-PEG4-OH | TsCl | TEA | 1.0 : 1.2 : 1.5 | DCM | 0°C to RT | 12 |
| 3 | Benzyl-PEG4-OTs | E3 Ligand-NH2 | DIPEA | 1.1 : 1.0 : 3.0 | DMF | 60°C | 12 |
| 4 | E3-Linker-COOH | POI Ligand-NH2 | HATU / DIPEA | 1.0 : 1.0 : 1.2 / 3.0 | DMF | RT | 12 |
Table 2: Expected Outcomes and Characterization
| Product | Form | Expected Yield (%) | Purity (by HPLC, %) | ¹H NMR | HRMS |
| Benzyl-PEG4-OH | Colorless Oil | 85-95 | >95 | Conforms to structure | Matches calculated mass |
| Benzyl-PEG4-OTs | Pale Yellow Oil | 90-98 | >95 | Conforms to structure | Matches calculated mass |
| E3-Linker Conjugate | White Solid | 60-75 | >98 | Conforms to structure | Matches calculated mass |
| Final PROTAC | White Solid | 50-65 | >98 | Conforms to structure | Matches calculated mass |
Characterization of the Final PROTAC
The identity and purity of the final PROTAC molecule should be confirmed using a suite of analytical techniques.
Table 3: Analytical Characterization Methods
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation | Peaks corresponding to the POI ligand, E3 ligase ligand, and the Benzyl-PEG4 linker. |
| ¹³C NMR | Structural confirmation | Peaks corresponding to all carbons of the PROTAC molecule. |
| HRMS | Molecular weight confirmation | Observed mass should match the calculated mass of the final PROTAC. |
| HPLC | Purity assessment | A single major peak indicating high purity (>98%). |
Conclusion
This document provides a comprehensive, though representative, protocol for the incorporation of this compound into a PROTAC molecule. The provided experimental workflows, data tables, and diagrams serve as a valuable guide for researchers in the field of targeted protein degradation. The synthetic route is adaptable, and the reaction conditions may require optimization depending on the specific characteristics of the protein of interest and E3 ligase ligands employed. Careful characterization of all intermediates and the final PROTAC is crucial to ensure the synthesis of a high-quality molecule for biological evaluation.
References
Application Notes and Protocols: Acid-Catalyzed Deprotection of Benzyl-PEG4-THP
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex molecules, particularly in drug development and bioconjugation, the use of protecting groups is a fundamental strategy to selectively mask and unmask reactive functional groups. The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its ease of installation and removal under specific conditions. This application note provides a detailed protocol for the acid-catalyzed deprotection of Benzyl-PEG4-THP to yield Benzyl-PEG4-alcohol. This process is a crucial step in synthetic pathways where the terminal hydroxyl group of the polyethylene glycol (PEG) linker needs to be liberated for subsequent conjugation or modification, while preserving the benzyl ether at the other terminus. The selective removal of the THP group in the presence of a benzyl ether is a key feature of this methodology, offering orthogonality in complex synthetic schemes.
Principle and Selectivity
The deprotection of a THP ether proceeds via an acid-catalyzed hydrolysis of the acetal linkage. The reaction is initiated by the protonation of the oxygen atom within the tetrahydropyran ring, followed by the cleavage of the C-O bond to form a resonance-stabilized carbocation and the free alcohol. Subsequent reaction with a nucleophile, typically the solvent (e.g., water or an alcohol), regenerates the protonated catalyst and yields the deprotected alcohol and a hemiacetal byproduct which further decomposes.
A significant advantage of this method is its selectivity. The benzyl ether linkage is stable under the mild acidic conditions required for THP group removal. Benzyl ethers typically require harsher conditions, such as strong acids or catalytic hydrogenolysis, for cleavage. This orthogonality allows for the selective deprotection of the THP-protected alcohol without affecting the benzyl-protected terminus of the PEG linker.
Reaction Mechanism
The acid-catalyzed deprotection of this compound follows a well-established mechanism for acetal hydrolysis.
Application Notes and Protocols: Hydrogenolysis Conditions for Benzyl Group Removal in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) are complex heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1] The synthesis of these intricate molecules often requires the use of protecting groups to mask reactive functionalities during the multi-step assembly. The benzyl (Bn) group is a frequently employed protecting group for alcohols, amines, and other functional groups due to its general stability under a wide range of reaction conditions.[2]
The final step in a PROTAC synthesis often involves a deprotection reaction to unveil a key functional group necessary for biological activity. Hydrogenolysis is a common and effective method for the removal of benzyl groups. This process involves the cleavage of the carbon-heteroatom bond by reaction with hydrogen gas, typically in the presence of a palladium catalyst.[3] However, given the large and complex nature of PROTACs, which often contain multiple functional groups susceptible to reduction, the conditions for this deprotection must be carefully selected to ensure high yield and purity of the final product.
These application notes provide a detailed overview of the conditions for benzyl group removal in the context of complex molecules like PROTACs, with a focus on palladium-catalyzed hydrogenolysis and catalytic transfer hydrogenation.
Key Considerations for Benzyl Group Removal in PROTACs
Several factors must be considered when planning the hydrogenolytic deprotection of a benzyl group in a late-stage PROTAC synthesis:
-
Catalyst Selection: Palladium on carbon (Pd/C) is the most common catalyst for hydrogenolysis.[4] The percentage of palladium on the support (typically 5% or 10%) and the quality of the catalyst can significantly impact reaction efficiency and selectivity.[3] Pearlman's catalyst (Pd(OH)₂/C) is often used for more challenging debenzylations, particularly of N-benzyl groups on electron-rich heterocycles.
-
Hydrogen Source: While hydrogen gas (H₂) is the standard, catalytic transfer hydrogenation (CTH) offers a milder and often more practical alternative for laboratory-scale synthesis. CTH utilizes a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, to generate hydrogen in situ. This method can sometimes offer improved selectivity and avoid the need for specialized high-pressure hydrogenation equipment.
-
Solvent System: The choice of solvent is critical and can influence reaction rate and selectivity. Alcohols such as methanol and ethanol are common. The addition of acids, like acetic acid, can facilitate the deprotection of N-benzyl groups, particularly in pyridine-containing moieties.
-
Substrate Complexity and Functional Group Tolerance: PROTACs are often large molecules with multiple functional groups. It is crucial to consider the potential for undesired side reactions, such as the reduction of alkenes, alkynes, nitro groups, or aryl halides. Careful selection of the catalyst and reaction conditions is necessary to achieve chemoselective debenzylation.
Experimental Protocols
Protocol 1: Standard Hydrogenolysis with Pd(OH)₂/C
This protocol is adapted from the debenzylation of N-Boc, N-benzyl double-protected 2-aminopyridinomethylpyrrolidine derivatives, which are complex molecules resembling PROTAC warheads.
Materials:
-
Benzyl-protected substrate (1.0 mmol)
-
Ethanol (EtOH, 60 mL)
-
Acetic Acid (HOAc, 1.5 mmol)
-
20% Palladium hydroxide on carbon (Pd(OH)₂/C, 150 mg)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected substrate (1.0 mmol) in ethanol (60 mL) in a suitable reaction flask.
-
Add acetic acid (1.5 mmol) to the solution at room temperature.
-
Carefully add 20% Pd(OH)₂/C (150 mg) to the reaction mixture.
-
Securely attach a hydrogen balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at 60 °C under a hydrogen atmosphere.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). The reaction typically takes 14-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethanol (2 x 30 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the deprotected product.
Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate
This protocol is a general and mild method for the debenzylation of N-benzyl amines and is suitable for complex molecules that may be sensitive to higher pressures of hydrogen gas.
Materials:
-
N-benzyl protected substrate (3.0 mmol)
-
10% Palladium on carbon (Pd/C, equal weight to the substrate)
-
Dry Methanol (MeOH, 20 mL)
-
Anhydrous Ammonium Formate (15 mmol)
-
Nitrogen (N₂) gas supply
-
Celite®
-
Chloroform (CHCl₃)
Procedure:
-
To a stirred suspension of the N-benzyl protected substrate (3.0 mmol) and 10% Pd/C (equal weight to the substrate) in dry methanol (20 mL), add anhydrous ammonium formate (15 mmol) in one portion under a nitrogen atmosphere.
-
Stir the resulting reaction mixture at reflux temperature.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter it through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with chloroform (20 mL).
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the desired deprotected amine.
Data Presentation
The following tables summarize representative quantitative data for the hydrogenolysis of benzyl groups on complex nitrogen-containing molecules, providing a baseline for optimizing conditions for PROTAC deprotection.
Table 1: Standard Hydrogenolysis Conditions
| Substrate Type | Catalyst | H₂ Pressure | Temperature (°C) | Time (h) | Solvent | Additive | Yield (%) |
| N-Bn-2-aminopyridine derivative | 20% Pd(OH)₂/C | 1 atm | 60 | 14 | EtOH | HOAc | 85-95 |
| N-Bn-2-aminopyridine derivative | 20% Pd(OH)₂/C | 575 psi | RT | 48 | EtOH/HCl | None | Variable |
Table 2: Catalytic Transfer Hydrogenation Conditions
| Substrate Type | Catalyst | Hydrogen Donor | Temperature | Time (min) | Solvent | Yield (%) |
| N-Benzyl-N-methyl-1-phenylethylamine | 10% Pd/C | Ammonium Formate | Reflux | 10 | MeOH | 95 |
| N-Benzylpiperidine | 10% Pd/C | Ammonium Formate | Reflux | 45 | MeOH | 90 |
| N-Benzyl-4-fluoroaniline | 10% Pd/C | Ammonium Formate | Reflux | 20 | MeOH | 92 |
Visualizations
PROTAC Mechanism of Action and Synthesis Logic
The synthesis of a PROTAC involves the strategic connection of a warhead ligand and an E3 ligase ligand via a linker. A terminal deprotection step, such as the removal of a benzyl group, is often required to yield the final, active PROTAC.
Caption: Logical workflow of PROTAC synthesis and mechanism of action.
BTK Signaling Pathway Targeted by a PROTAC
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway and a validated target for PROTAC-mediated degradation in B-cell malignancies.
Caption: Simplified BTK signaling pathway and the intervention by a BTK-targeting PROTAC.
References
Application Notes and Protocols for the Synthesis of a PROTAC Utilizing a Benzyl-PEG4-THP Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a Proteolysis-Targeting Chimera (PROTAC) that employs a Benzyl-PEG4-THP linker. PROTACs are innovative heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] The modular design of a PROTAC, which consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for the systematic optimization of its pharmacological properties.[2][3][4] The this compound linker offers a balance of flexibility and hydrophilicity due to the PEG4 moiety, which can be crucial for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5]
PROTAC Signaling Pathway
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of the target protein by the E3 ligase, marking it for degradation by the 26S proteasome. This catalytic process allows for the sustained degradation of the target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
This section outlines a representative multi-step protocol for the synthesis of a PROTAC using a this compound linker. The synthesis involves the deprotection of the tetrahydropyranyl (THP) group, functionalization of the resulting alcohol, and subsequent coupling to the E3 ligase ligand and the POI ligand. For the purpose of this protocol, we will assume the synthesis of an amine-terminated linker for coupling with a carboxylic acid-functionalized POI ligand and an E3 ligase ligand.
Step 1: Deprotection of this compound
The first step involves the acidic removal of the THP protecting group to yield the free alcohol.
Caption: Workflow for the deprotection of this compound.
Protocol:
-
Dissolve this compound (1.0 eq) in methanol (0.2 M).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Benzyl-PEG4-OH.
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagents | p-Toluenesulfonic acid, Methanol | |
| Reaction Time | 1-3 hours | |
| Typical Yield | >95% | |
| Purity | >95% (by NMR) | N/A |
Step 2: Synthesis of Benzyl-PEG4-Amine
The terminal alcohol is converted to an amine, for example, via a two-step process involving mesylation followed by substitution with sodium azide and subsequent reduction. A more direct conversion can also be achieved. For simplicity, a representative two-step procedure is outlined.
Protocol:
-
Mesylation: Dissolve Benzyl-PEG4-OH (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir at 0 °C for 1 hour and then at room temperature for 2 hours. Wash with water and brine, dry the organic layer over sodium sulfate, and concentrate to yield Benzyl-PEG4-OMs.
-
Azidation and Reduction: Dissolve the crude Benzyl-PEG4-OMs in DMF (0.2 M) and add sodium azide (1.5 eq). Heat the reaction to 80 °C and stir overnight. After cooling, dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate to get Benzyl-PEG4-N3. Dissolve the azide in THF/water (4:1) and add triphenylphosphine (1.2 eq). Stir at room temperature overnight. Concentrate the reaction mixture and purify by column chromatography to obtain Benzyl-PEG4-NH2.
| Parameter | Value | Reference |
| Starting Material | Benzyl-PEG4-OH | N/A |
| Reagents | MsCl, TEA, NaN3, PPh3 | |
| Reaction Time | 24-48 hours (total) | |
| Typical Yield | 70-85% (over two steps) | |
| Purity | >95% (by NMR) | N/A |
Step 3: Coupling of Benzyl-PEG4-Amine with E3 Ligase Ligand
This step involves the formation of an amide bond between the amine-terminated linker and a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand).
Caption: Workflow for coupling the linker with the E3 ligase ligand.
Protocol:
-
Dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF (0.1 M).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir the mixture for 15 minutes at room temperature.
-
Add a solution of Benzyl-PEG4-NH2 (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by preparative HPLC to obtain the E3 ligase ligand-linker conjugate.
| Parameter | Value | Reference |
| Starting Materials | Benzyl-PEG4-Amine, E3 Ligase Ligand-COOH | N/A |
| Coupling Reagents | HATU, DIPEA | |
| Reaction Time | 12-24 hours | |
| Typical Yield | 40-70% | |
| Purity | >95% (by HPLC) |
Step 4: Final PROTAC Synthesis - Coupling with POI Ligand
The final step is the coupling of the E3 ligase ligand-linker conjugate (which now has a terminal benzyl group that needs to be deprotected to a phenol or other functional group for coupling, or if the POI ligand has a suitable functional group to react with the benzyl group) with the POI ligand. For this protocol, we will assume a final amide coupling after debenzylation and functionalization of the linker. A more direct approach would be to start with a bifunctional PEG linker. For the purpose of this generalized protocol, we will illustrate a final amide coupling.
Protocol:
-
Debenzylation (if necessary): The benzyl group on the linker can be removed by catalytic hydrogenation (e.g., H2, Pd/C) to yield a free alcohol, which can then be oxidized to a carboxylic acid.
-
Amide Coupling: Dissolve the POI ligand-NH2 (1.0 eq) and the E3 ligase-linker-COOH (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Work-up and purify by preparative HPLC as described in Step 3 to yield the final PROTAC.
| Parameter | Value | Reference |
| Starting Materials | E3 Ligase-Linker-COOH, POI Ligand-NH2 | N/A |
| Coupling Reagents | HATU, DIPEA | |
| Reaction Time | 12-24 hours | |
| Typical Yield | 30-60% | |
| Purity | >98% (by HPLC) |
Data Presentation
Table 1: Summary of Synthetic Steps and Representative Yields
| Step | Transformation | Key Reagents | Typical Yield |
| 1 | THP Deprotection | p-TsOH, MeOH | >95% |
| 2 | Amination of Alcohol | MsCl, NaN3, PPh3 | 70-85% |
| 3 | E3 Ligand Coupling | HATU, DIPEA | 40-70% |
| 4 | POI Ligand Coupling | HATU, DIPEA | 30-60% |
Table 2: Characterization Data for a Representative PROTAC
| Analytical Method | Expected Result |
| LC-MS | A single major peak with the expected mass-to-charge ratio (m/z) for the final PROTAC molecule. |
| ¹H NMR | Peaks corresponding to the protons of the POI ligand, the E3 ligase ligand, and the PEG linker. The integration of the peaks should be consistent with the number of protons in the structure. |
| Preparative HPLC | A single, sharp peak indicating high purity (>98%). |
Conclusion
This document provides a comprehensive guide for the synthesis of a PROTAC utilizing a this compound linker. The provided protocols are representative and may require optimization based on the specific properties of the chosen POI and E3 ligase ligands. Careful monitoring of each reaction step and thorough purification of intermediates and the final product are crucial for obtaining a high-quality PROTAC for biological evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Conjugation of Amine-Containing Ligands using Benzyl-PEG4-THP
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, influencing the orientation of the target protein and E3 ligase to facilitate optimal ubiquitination.
Benzyl-PEG4-THP is a versatile, PEG-based PROTAC linker precursor. It features a benzyl group, a tetraethylene glycol (PEG4) spacer, and a tetrahydropyranyl (THP) protected hydroxyl group. The PEG4 spacer enhances solubility and provides appropriate length and flexibility to the PROTAC molecule. The terminal THP group serves as a stable protecting group for a primary alcohol.
Direct conjugation of this compound to amine-containing ligands is not feasible due to the non-reactive nature of the THP ether. Therefore, a two-stage process is required: first, the deprotection of the THP group to reveal the terminal hydroxyl, and second, the activation of this hydroxyl group to facilitate a nucleophilic substitution reaction with an amine-containing ligand. This application note provides a detailed protocol for this two-stage conjugation strategy.
Reaction Workflow
The overall strategy for conjugating an amine-containing ligand to this compound involves two key steps: deprotection of the THP ether to yield Benzyl-PEG4-OH, followed by activation of the hydroxyl group and subsequent reaction with the amine. A common and effective method for hydroxyl activation is its conversion to a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups for nucleophilic substitution by amines.
Figure 1: Overall workflow for the reaction of this compound with an amine-containing ligand.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the key steps in the conjugation process. Optimization may be required based on the specific amine-containing ligand.
Table 1: THP Deprotection of this compound
| Parameter | Condition | Expected Yield | Reference |
| Reagent | p-Toluenesulfonic acid monohydrate (PPTS) or mild acid | >90% | [1][2] |
| Solvent | Methanol or Ethanol | - | [1] |
| Temperature | 0 °C to Room Temperature | - | [2] |
| Reaction Time | 1-4 hours | - | [2] |
Table 2: Activation of Benzyl-PEG4-OH (Tosylation)
| Parameter | Condition | Expected Yield | Reference |
| Activating Agent | p-Toluenesulfonyl chloride (TsCl) | >85% | |
| Base | Triethylamine (TEA) or Pyridine | - | |
| Solvent | Anhydrous Dichloromethane (DCM) | - | |
| Molar Excess of Reagents (to -OH) | TsCl: 1.2 - 1.5 eq., Base: 1.5 - 2.0 eq. | - | |
| Temperature | 0 °C to Room Temperature | - | |
| Reaction Time | 4-16 hours | - |
Table 3: Conjugation of Activated Benzyl-PEG4-OTs with Amine Ligand
| Parameter | Condition | Expected Yield | Reference |
| Amine Ligand (R-NH2) | 1.0 - 1.5 equivalents | Variable | |
| Base (optional) | Triethylamine (TEA) or DIPEA | - | |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | - | |
| Temperature | Room Temperature to 50 °C | - | |
| Reaction Time | 12-24 hours | - |
Experimental Protocols
Protocol 1: Deprotection of this compound to Benzyl-PEG4-OH
This protocol describes the removal of the THP protecting group under mild acidic conditions to yield the corresponding alcohol.
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (PPTS)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve this compound (1 equivalent) in methanol (10 mL per mmol of substrate).
-
Add p-toluenesulfonic acid monohydrate (0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Benzyl-PEG4-OH.
-
Purify the product by column chromatography on silica gel if necessary.
Figure 2: Experimental workflow for the deprotection of this compound.
Protocol 2: Activation of Benzyl-PEG4-OH via Tosylation
This protocol details the conversion of the terminal hydroxyl group of Benzyl-PEG4-OH to a tosylate, a good leaving group for the subsequent amination reaction.
Materials:
-
Benzyl-PEG4-OH
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Benzyl-PEG4-OH (1 equivalent) in anhydrous DCM (10 mL per mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the stirred solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzyl-PEG4-OTs.
-
The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
Protocol 3: Conjugation of Benzyl-PEG4-OTs with an Amine-Containing Ligand
This protocol describes the final step of conjugating the activated PEG linker with a primary or secondary amine-containing ligand.
Materials:
-
Benzyl-PEG4-OTs
-
Amine-containing ligand (R-NH2)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Benzyl-PEG4-OTs (1 equivalent) in anhydrous DCM or DMF (10 mL per mmol of substrate) under an inert atmosphere.
-
Add the amine-containing ligand (1.0 - 1.5 equivalents).
-
If the amine ligand is in the form of a salt, add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) to neutralize the salt and facilitate the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction temperature can be gently heated (e.g., to 40-50 °C) to increase the reaction rate if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with the reaction solvent and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final conjugate by column chromatography on silica gel or by preparative HPLC to obtain the pure Benzyl-PEG4-amine conjugate.
Characterization
The successful synthesis of the final conjugate can be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of each reaction step.
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final conjugate and the disappearance of the tosylate group signals.
Signaling Pathway Context (Hypothetical)
The resulting Benzyl-PEG4-ligand conjugate is a key component of a PROTAC. The ligand end will bind to the target protein, and the other end of the PROTAC (which would be deprotected at the benzyl position and coupled to an E3 ligase ligand) will recruit an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Figure 3: Simplified signaling pathway of PROTAC-mediated protein degradation.
References
Purifying Benzyl-PEG4-THP Containing PROTACs: A Guide for Researchers
Application Notes and Protocols for the Purification of Benzyl-PEG4-THP Containing Proteolysis Targeting Chimeras (PROTACs)
For researchers and scientists engaged in the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation, the purification of Proteolysis Targeting Chimeras (PROTACs) presents a significant challenge. Their unique tripartite structure, consisting of a target protein ligand, an E3 ligase ligand, and a flexible linker, often results in molecules with high molecular weights, poor aqueous solubility, and a propensity for non-specific binding. This document provides detailed application notes and experimental protocols for the purification of PROTACs containing a this compound (Benzyl-polyethylene glycol(4)-tetrahydropyran) linker, a commonly employed linker that enhances solubility and provides synthetic tractability.
Introduction to this compound Containing PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The linker plays a crucial role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase. The this compound linker incorporates several key features: a benzyl group for potential hydrophobic interactions, a tetra-ethylene glycol (PEG4) chain to improve solubility and pharmacokinetic properties, and a tetrahydropyran (THP) group, which often serves as a protecting group for a hydroxyl functionality and is typically stable under basic conditions but labile to acid. The purification of PROTACs containing this linker requires a multi-step approach to remove impurities such as unreacted starting materials, reagents, and byproducts from the synthesis.
General Purification Strategy
A general workflow for the purification of a crude reaction mixture containing a this compound PROTAC involves an initial workup followed by one or more chromatographic steps. Due to the complexity of the crude mixture, a single purification technique is often insufficient to achieve the high purity required for biological assays. Therefore, orthogonal purification methods, which separate molecules based on different physicochemical properties, are highly recommended.
Key Purification Techniques
Several chromatographic techniques are instrumental in the purification of this compound containing PROTACs. The choice of technique depends on the nature of the impurities and the desired scale of purification.
Flash Column Chromatography
Flash chromatography is a rapid and efficient method for the initial purification of the crude product.[1] It is particularly useful for removing major impurities and simplifying the mixture for subsequent high-resolution purification.
-
Stationary Phase: Normal-phase silica gel is commonly used.
-
Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is typically employed. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.
Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Preparative RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity.[2][3] It is often the final polishing step to achieve high purity.
-
Stationary Phase: C18 or C4 bonded silica are common choices for PROTAC purification. C18 provides greater retention for hydrophobic molecules, while C4 is sometimes preferred for larger, more hydrophobic PROTACs to prevent irreversible binding.
-
Mobile Phase: A gradient of an organic solvent (typically acetonitrile) in water is used.[4][5] An acid modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is usually added to both solvents to improve peak shape and resolution.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius (size). This technique is particularly useful for removing small molecule impurities, such as unreacted linkers or reagents, from the much larger PROTAC molecule. It can also be used to separate aggregates from the desired monomeric PROTAC.
-
Stationary Phase: Porous beads with a defined pore size are used. The choice of pore size depends on the molecular weight of the PROTAC.
-
Mobile Phase: An isocratic mobile phase, typically a buffered aqueous solution, is used.
Experimental Protocols
The following protocols provide a general framework for the purification of a this compound containing PROTAC. These should be considered as starting points and may require optimization based on the specific properties of the target molecule.
Protocol 1: Initial Workup and Flash Column Chromatography
This protocol describes a typical aqueous workup followed by flash chromatography for the initial purification of the crude PROTAC.
Materials:
-
Crude reaction mixture
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
Procedure:
-
Aqueous Workup: a. Dilute the crude reaction mixture with DCM. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Flash Column Chromatography: a. Dry-load the crude product onto a small amount of silica gel. b. Pack a flash chromatography column with silica gel in hexanes. c. Load the sample onto the column. d. Elute the column with a gradient of EtOAc in hexanes (e.g., 0% to 100% EtOAc). A small percentage of MeOH in DCM can be used for more polar PROTACs. e. Collect fractions and analyze by thin-layer chromatography (TLC) or LC-MS to identify the fractions containing the desired product. f. Combine the pure fractions and concentrate under reduced pressure.
Protocol 2: Preparative Reverse-Phase HPLC
This protocol outlines the purification of the partially purified PROTAC from Protocol 1 using preparative RP-HPLC.
Materials:
-
Partially purified PROTAC
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative C18 HPLC column
Procedure:
-
Sample Preparation: Dissolve the partially purified PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or ACN/water mixture).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
-
Chromatography Conditions:
-
Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Run a linear gradient to increase the percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes). The gradient should be optimized based on analytical HPLC runs.
-
Monitor the elution profile using a UV detector (typically at 254 nm or 280 nm).
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Product Recovery: a. Analyze the purity of the collected fractions by analytical HPLC. b. Combine the pure fractions. c. Remove the ACN by rotary evaporation. d. Lyophilize the remaining aqueous solution to obtain the pure PROTAC as a solid.
Quantitative Data Summary for a Hypothetical Purification
| Purification Step | Starting Material (mg) | Product Recovered (mg) | Purity (%) | Yield (%) |
| Flash Chromatography | 1000 (Crude) | 450 | 85 | 45 |
| Preparative RP-HPLC | 450 | 315 | >98 | 70 |
| Overall | 1000 | 315 | >98 | 31.5 |
Purity Analysis
The purity of the final PROTAC product should be assessed using orthogonal analytical techniques to ensure the absence of impurities.
-
High-Performance Liquid Chromatography (HPLC): An analytical RP-HPLC method should be used to determine the purity of the final product. Purity is typically calculated based on the peak area percentage.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to confirm the identity of the product by determining its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the PROTAC and for identifying any structural isomers or impurities.
Conclusion
The purification of this compound containing PROTACs is a multi-step process that requires careful selection and optimization of purification techniques. A combination of flash column chromatography and preparative reverse-phase HPLC is a robust strategy to achieve high purity. The use of orthogonal analytical methods is crucial to accurately assess the purity and confirm the identity and structure of the final product, ensuring its suitability for subsequent biological evaluation.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete THP Deprotection in Benzyl-PEG4-THP Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the deprotection of Benzyl-PEG4-THP to yield Benzyl-PEG4-OH. This crucial step is often required in the synthesis of PROTACs and other bioconjugates where the free hydroxyl group is necessary for subsequent coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind THP deprotection?
A1: The tetrahydropyranyl (THP) group is an acetal used to protect alcohols. Its removal, or deprotection, is typically achieved under acidic conditions. The acid protonates the ether oxygen of the THP group, leading to the formation of a resonance-stabilized carbocation and the release of the alcohol. The reaction is completed by the capture of the carbocation by a nucleophile, such as water or an alcohol solvent.
Q2: Why is complete deprotection of this compound critical?
A2: Benzyl-PEG4-OH is a common linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Incomplete deprotection results in a mixture of the desired alcohol and the unreacted THP-protected starting material. This impurity can interfere with subsequent conjugation steps, leading to lower yields of the final PROTAC and complicating purification. The purity of the linker is paramount for the efficacy and reproducibility of the final therapeutic agent.[3]
Q3: Can the benzyl ether in this compound be cleaved during THP deprotection?
A3: While benzyl ethers are generally stable under the mildly acidic conditions used for THP deprotection, harsh acidic conditions or certain Lewis acids can cause cleavage.[4] Catalytic hydrogenolysis, a common method for benzyl ether removal, is not a concern during standard acidic THP deprotection. Careful selection of the deprotection method is essential to ensure the integrity of the benzyl group.
Q4: Does the PEG chain influence the deprotection reaction?
A4: Yes, the polyethylene glycol (PEG) chain can affect the reaction. Its high hydrophilicity and solubility in various organic solvents can influence the choice of solvent for the reaction and work-up.[5] The PEG chain may also sterically hinder access to the THP group, potentially requiring longer reaction times or stronger acidic conditions compared to small-molecule alcohols.
Troubleshooting Guide: Incomplete Deprotection
This guide addresses the common issue of incomplete conversion of this compound to Benzyl-PEG4-OH, often observed as a persistent spot of the starting material on a TLC plate or corresponding peaks in HPLC and NMR analyses.
Problem: The reaction is sluggish or stalls, leaving a significant amount of starting material.
Possible Cause 1: Inadequate Acid Strength or Concentration The acidity of the reaction medium is crucial for efficient deprotection. If the acid is too weak or its concentration is too low, the reaction rate will be slow, leading to incomplete conversion within a typical timeframe.
-
Solution:
-
Increase the concentration of the acid.
-
Switch to a stronger acid. For instance, if acetic acid is ineffective, consider using p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA).
-
Ensure the acid used is not old or degraded.
-
Possible Cause 2: Presence of Water While water is required for the hydrolysis of the intermediate carbocation, its presence at the beginning of the reaction, especially in non-aqueous conditions, can sometimes interfere with the catalyst's efficacy. Conversely, in aqueous acidic media, an appropriate amount of water is necessary.
-
Solution:
-
For reactions in organic solvents like methanol or ethanol, ensure the solvents are of an appropriate grade.
-
If using a reagent like acetic acid in THF, a controlled amount of water is part of the reagent system (e.g., AcOH/THF/H₂O).
-
Possible Cause 3: Inappropriate Solvent or Temperature The solubility of the PEGylated compound and the efficacy of the acidic catalyst can be highly dependent on the solvent system. The reaction may also require heating to proceed at a reasonable rate.
-
Solution:
-
Ensure this compound is fully dissolved in the chosen solvent. Common solvents for THP deprotection include methanol, ethanol, and dichloromethane (DCM).
-
Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate, while monitoring for potential side product formation.
-
Possible Cause 4: Premature Neutralization During Work-up If the acidic catalyst is neutralized before the deprotection is complete, the reaction will stop. This can be a misleading issue if the reaction is monitored only after the work-up.
-
Solution:
-
Monitor the reaction progress before initiating the work-up by taking a small aliquot, quenching it, and analyzing by TLC or LC-MS.
-
Ensure the reaction has gone to completion before adding a basic solution for neutralization.
-
Problem: The TLC plate shows a new, unexpected spot.
Possible Cause: Formation of Side Products Under acidic conditions, the intermediate carbocation can be trapped by nucleophiles other than water. If an alcohol like methanol or ethanol is used as the solvent, it can form a methyl or ethyl ether of the THP ring.
-
Solution:
-
Use a solvent system containing water (e.g., acetic acid/THF/water) to favor the formation of the desired diol byproduct from the THP ring.
-
If using an alcohol solvent, be aware of this potential side product during purification.
-
Problem: Difficulty in Purifying the Product
The high polarity and water solubility of both the starting material and the product can make purification by column chromatography challenging. Streaking on silica gel columns is a common issue.
-
Solution:
-
Work-up: After quenching the acid with a mild base (e.g., saturated sodium bicarbonate solution), extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. A brine wash can help to break up emulsions and remove water from the organic layer. For highly water-soluble products, "salting out" by saturating the aqueous layer with NaCl may improve extraction efficiency into the organic phase.
-
Chromatography: Consider using a more polar solvent system for column chromatography. A small amount of a polar solvent like methanol in dichloromethane is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce streaking on silica gel.
-
Data Presentation: Comparison of Common Deprotection Methods
| Deprotection Method | Typical Conditions | Advantages | Disadvantages |
| Acetic Acid | AcOH/THF/H₂O (e.g., 3:1:1), RT to 50°C | Mild, good for acid-sensitive substrates. | Can be slow, may require elevated temperatures. |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic amount in MeOH or EtOH, 0°C to RT | Highly efficient and generally high-yielding. | Stronger acid, may not be suitable for very acid-labile functional groups. |
| Pyridinium p-toluenesulfonate (PPTS) | Catalytic amount in EtOH, 55°C | Milder than p-TsOH, useful for sensitive substrates. | Slower than p-TsOH, often requires heating. |
| Trifluoroacetic Acid (TFA) | 1-10% TFA in DCM or H₂O, RT | Very effective and fast for resistant THP ethers. | Harsh conditions, may cleave other acid-labile groups including benzyl ethers. |
| Lewis Acids (e.g., MgBr₂, Sc(OTf)₃) | Catalytic amounts in various organic solvents. | Can be very mild and selective. | Reagents can be more expensive and require anhydrous conditions. |
Experimental Protocols
Protocol 1: Deprotection using p-Toluenesulfonic Acid in Methanol
-
Dissolution: Dissolve this compound (1 equivalent) in methanol (0.1-0.2 M).
-
Acid Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes. The product, Benzyl-PEG4-OH, will be more polar than the starting material and thus have a lower Rf value.
-
Work-up: Once the reaction is complete, add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Analytical Monitoring of the Deprotection Reaction
A. Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A starting point is a mixture of ethyl acetate and hexanes (e.g., 1:1). Adjust the polarity as needed; a more polar system like 5-10% methanol in dichloromethane is often suitable for PEGylated compounds.
-
Visualization: UV light (the benzyl group is UV active) and/or a potassium permanganate stain.
-
Expected Result: The product (Benzyl-PEG4-OH) will have a lower Retention Factor (Rf) than the starting material (this compound) due to the presence of the polar hydroxyl group. An ideal separation will show the starting material with an Rf of ~0.6-0.7 and the product with an Rf of ~0.2-0.3.
B. High-Performance Liquid Chromatography (HPLC)
-
System: Reversed-phase HPLC with a C18 column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with 0.1% TFA as a modifier.
-
Detection: UV detector at ~254 nm to detect the benzyl group.
-
Expected Result: The more polar product, Benzyl-PEG4-OH, will have a shorter retention time than the less polar starting material, this compound. Purity is determined by the relative area of the product peak.
Visualizations
Caption: Experimental workflow for the acidic deprotection of this compound.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzyl Group Cleavage of PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding side reactions encountered during the cleavage of benzyl (Bn) protecting groups from polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving a benzyl group from a PEG linker?
A1: The three most common methods for benzyl group deprotection from PEG linkers are Catalytic Hydrogenation, Catalytic Transfer Hydrogenation, and Acid-Catalyzed Cleavage. Each method has its own advantages and disadvantages, making the choice dependent on the specific substrate and desired reaction conditions.
Q2: What is the expected, desired byproduct of a successful benzyl group cleavage?
A2: The successful hydrogenolysis of a benzyl ether results in the formation of the deprotected alcohol and toluene as a volatile and easily removable byproduct.[1][2]
Q3: Can benzyl deprotection be incomplete? What are the signs of an incomplete reaction?
A3: Yes, incomplete deprotection is a common issue. Signs of an incomplete reaction, often observed during analysis by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS), include the presence of the starting material (benzyl-protected PEG linker) in the final reaction mixture alongside the desired deprotected product.
Q4: Are there any known side reactions that can cause degradation of the PEG linker itself?
A4: Yes, under harsh acidic conditions, such as those used in acid-catalyzed cleavage, the polyethylene glycol chain can be susceptible to degradation.[3] Additionally, oxidative degradation of PEG can occur, leading to the formation of byproducts such as formaldehyde and acetaldehyde.[4]
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Incomplete or Stalled Deprotection Reaction
Q: My catalytic hydrogenation/transfer hydrogenation reaction for benzyl group removal is slow or has stalled. What could be the cause and how can I fix it?
A: Slow or stalled hydrogenolysis reactions are frequently due to catalyst deactivation or "poisoning". Here are some common causes and solutions:
-
Catalyst Poisoning: The palladium catalyst is sensitive to poisoning by various functional groups, especially those containing sulfur.[5]
-
Solution: If your PEG linker or attached molecule contains sulfur (e.g., thiols, thioethers), consider using a larger amount of catalyst or a different deprotection method altogether, such as acid-catalyzed cleavage. In some cases, using liquid ammonia as a solvent can help prevent poisoning by cysteine or methionine residues.
-
-
Poor Catalyst Activity: The catalyst may be old or have reduced activity due to improper storage.
-
Solution: Use a fresh batch of a high-quality catalyst. For particularly stubborn deprotections, Pearlman's catalyst (Pd(OH)₂/C) can be more effective than standard Pd/C.
-
-
Insufficient Hydrogen Source: In catalytic transfer hydrogenation, the hydrogen donor (e.g., ammonium formate, formic acid) may be depleted.
-
Solution: Increase the equivalents of the hydrogen donor.
-
-
Poor Mass Transfer: For catalytic hydrogenation using H₂ gas, inefficient mixing can limit the reaction rate.
-
Solution: Ensure vigorous stirring or shaking to maximize the contact between the hydrogen gas, the substrate, and the catalyst.
-
Issue 2: Observation of Unexpected Byproducts
Q: I'm observing unexpected peaks in my HPLC/MS analysis after benzyl deprotection. What are the likely side reactions and how can I minimize them?
A: The nature of the side products depends heavily on the deprotection method used and the other functional groups present in your molecule.
-
Side Reaction: Reduction of Other Functional Groups
-
Cause: Catalytic hydrogenation is a powerful reduction method that can also reduce other susceptible functional groups like alkenes, alkynes, and nitro groups.
-
Solution: If your molecule contains these functional groups, opt for a non-reductive cleavage method like acid-catalyzed cleavage or oxidative cleavage.
-
-
Side Reaction: Benzyl Group Migration
-
Cause: When using strong acids for deprotection on molecules containing tyrosine or similar phenolic moieties, an acid-catalyzed O to C migration of the benzyl group can occur, leading to the formation of 3-benzyltyrosine. This side reaction can also occur to a lesser extent during the removal of other acid-labile protecting groups like Boc.
-
Solution: To suppress this side reaction, a mixture of trifluoroacetic acid (TFA) and acetic acid (e.g., 7:3) can be used instead of pure TFA.
-
-
Side Reaction: PEG Chain Degradation
-
Cause: Strong acidic conditions (e.g., HBr, HI, BBr₃) can lead to the cleavage of the ether bonds within the PEG backbone.
-
Solution: Use the mildest acidic conditions possible that still afford cleavage of the benzyl group. Monitor the reaction carefully and avoid prolonged reaction times or high temperatures. If PEG degradation is a significant issue, catalytic hydrogenation is a milder alternative.
-
-
Side Reaction: Formation of Polymeric Byproducts from the Benzyl Group
-
Cause: When using certain Lewis acids like SnCl₄ for deprotection, the liberated benzyl cation can polymerize.
-
Solution: If you observe a complex mixture of non-polar byproducts, consider switching to a different Lewis acid or another deprotection method.
-
-
Side Reaction: Halogenated Byproducts
-
Cause: The use of boron tribromide (BBr₃) can sometimes lead to the formation of brominated byproducts.
-
Solution: Quenching the reaction with methanol can help to remove boron-containing byproducts as volatile trimethyl borate. Purification by chromatography may be necessary to remove other halogenated species.
-
Data Summary
The following table summarizes the common benzyl deprotection methods and their associated side reactions.
| Deprotection Method | Reagents | Common Side Reactions | Mitigation Strategies |
| Catalytic Hydrogenation | H₂, Pd/C | Incomplete reaction, Reduction of other functional groups (alkenes, alkynes, nitro groups) | Use fresh catalyst, increase H₂ pressure, choose an alternative method if other reducible groups are present. |
| Catalytic Transfer Hydrogenation | Ammonium formate or Formic acid, Pd/C | Incomplete reaction | Increase equivalents of hydrogen donor, use fresh catalyst. |
| Acid-Catalyzed Cleavage | Strong acids (TFA, HBr, BBr₃) | PEG chain degradation, Benzyl group migration (in phenols), Formation of halogenated byproducts (with BBr₃) | Use milder acid conditions, shorter reaction times, and lower temperatures. Use TFA/acetic acid mixture to reduce migration. |
| Lewis Acid Cleavage | Lewis acids (e.g., SnCl₄) | Polymerization of the liberated benzyl group | Choose a different Lewis acid or deprotection method. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
-
Dissolve the benzyl-protected PEG linker in a suitable solvent (e.g., ethanol, methanol, or THF) in a round-bottom flask.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10 mol% relative to the substrate).
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas, either from a balloon or a pressurized system (typically 1-4 bar).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 2: Acid-Catalyzed Cleavage with Boron Tribromide (BBr₃)
-
Dissolve the benzyl-protected PEG linker in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of BBr₃ in DCM (typically 1.1-1.5 equivalents) dropwise to the stirred solution.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Protocol 3: Analysis of Side Products by HPLC-MS
-
Sample Preparation: After the deprotection reaction, work up the reaction mixture to remove the catalyst and excess reagents. Dissolve a small aliquot of the crude product in a suitable solvent for HPLC analysis (e.g., a mixture of acetonitrile and water).
-
HPLC Separation:
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes. This will need to be optimized based on the polarity of the expected products and byproducts.
-
Detection: UV detection at 214 nm and 280 nm is standard for many organic molecules.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC eluent to a mass spectrometer (e.g., ESI-QTOF).
-
Acquire mass spectra in both positive and negative ion modes to detect a wide range of potential products.
-
Analyze the mass-to-charge ratios of the observed peaks to identify the desired product, unreacted starting material, and potential side products based on their expected molecular weights. For example, the 3-(1-piperidinyl)alanine side product will show a mass increase of +84 Da.
-
Visualizations
Caption: General experimental workflow for benzyl group deprotection.
Caption: Troubleshooting decision tree for benzyl deprotection issues.
References
- 1. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of high-molecular weight polyethylene glycol degradation by Pseudomonas sp. | Semantic Scholar [semanticscholar.org]
- 3. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Reaction Conditions for Benzyl-PEG4-THP Coupling
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the tetrahydropyranyl (THP) protection of Benzyl-PEG4-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the Benzyl-PEG4-THP coupling reaction?
The coupling of Benzyl-PEG4-alcohol with a THP (tetrahydropyranyl) group is an acid-catalyzed protection of the terminal hydroxyl group. The reaction involves the activation of 3,4-dihydro-2H-pyran (DHP) by an acid catalyst, which then reacts with the alcohol to form a THP ether.[1][2] This protecting group is stable under basic conditions, making it useful in multi-step syntheses.[3]
Q2: My this compound coupling reaction is slow or incomplete. What are the common causes and how can I troubleshoot this?
Slow or incomplete reactions can be attributed to several factors. Below is a table summarizing potential causes and optimization strategies.
| Potential Cause | Troubleshooting & Optimization | Expected Outcome |
| Insufficient Catalyst | Increase the catalyst loading incrementally (e.g., from 0.1 mol% to 5 mol%). Common catalysts include p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS).[1] | Accelerated reaction rate. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Most THP protections are carried out at room temperature, but gentle heating (e.g., to 40-50 °C) can improve kinetics. | Increased reaction speed. |
| Inappropriate Solvent | Ensure Benzyl-PEG4-alcohol and reagents are fully soluble. Dichloromethane (DCM) and acetonitrile (CH3CN) are commonly used.[1] | A homogeneous reaction mixture should lead to a more efficient reaction. |
| Steric Hindrance | While the PEG4 chain is relatively short, steric hindrance can still play a role. Ensure adequate reaction time (up to 24 hours) and monitor progress by TLC or LC-MS. | Drive the reaction to completion. |
| Reagent Purity | Use freshly opened or purified 3,4-dihydro-2H-pyran (DHP) as it can polymerize on storage. Ensure the solvent is anhydrous. | Minimized side reactions and improved yield. |
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
The formation of multiple products can complicate purification. Here are some potential side products:
-
Diastereomers: The introduction of the THP group creates a new chiral center, which can result in the formation of diastereomers if your starting material is chiral. This will often appear as closely spaced or overlapping spots on a TLC plate and two distinct sets of peaks in the NMR spectrum.
-
Polymerized DHP: Excess acid catalyst or moisture can lead to the polymerization of DHP.
-
Aldehyde formation upon deprotection: During workup, if acidic aqueous conditions are too harsh, the THP group can be cleaved, and the resulting intermediate can open to form a linear aldehyde.
Q4: How do I purify the this compound product?
Purification of PEGylated compounds can be challenging due to their solubility in both aqueous and organic solvents. A combination of techniques is often most effective.
| Purification Method | Description |
| Liquid-Liquid Extraction | After quenching the reaction, an initial workup with a suitable organic solvent (e.g., DCM or ethyl acetate) and a mild aqueous base (e.g., 5% sodium bicarbonate solution) can remove the acid catalyst and other acidic impurities. |
| Flash Chromatography | Silica gel chromatography is a common method for purifying the product. A gradient elution is typically used. |
| Preparative HPLC | For high-purity requirements, preparative reverse-phase HPLC (RP-HPLC) is effective. |
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low yield is a common issue that can be addressed by systematically evaluating the reaction parameters.
Caption: Troubleshooting logic for low reaction yield.
Issue 2: Difficulty in Product Purification
The unique properties of PEGylated compounds can make purification non-trivial.
Caption: Troubleshooting logic for purification challenges.
Experimental Protocols
Protocol 1: THP Protection of Benzyl-PEG4-alcohol
This protocol provides a general starting point for the THP protection of Benzyl-PEG4-alcohol.
Caption: General workflow for THP protection.
Materials:
-
Benzyl-PEG4-alcohol
-
3,4-dihydro-2H-pyran (DHP)
-
p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane and ethyl acetate)
Procedure:
-
Dissolve Benzyl-PEG4-alcohol (1 equivalent) in anhydrous DCM.
-
Add DHP (1.5-2 equivalents).
-
Add a catalytic amount of TsOH or PPTS (0.1-1 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Deprotection of this compound
This protocol outlines the removal of the THP protecting group.
Materials:
-
This compound
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve this compound in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 ratio).
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the deprotected Benzyl-PEG4-alcohol if necessary.
Data Presentation
Table 1: Recommended Starting Conditions for THP Protection
| Parameter | Recommended Value | Notes |
| Solvent | Dichloromethane (DCM) or Acetonitrile (CH3CN) | Ensure the solvent is anhydrous. |
| Catalyst | p-Toluenesulfonic acid (TsOH) or Pyridinium p-toluenesulfonate (PPTS) | PPTS is a milder catalyst and may reduce side reactions. |
| Catalyst Loading | 0.1 - 5 mol% | Start with a lower loading and increase if the reaction is slow. |
| DHP Equivalents | 1.5 - 2.0 equivalents | Using a slight excess of DHP can help drive the reaction to completion. |
| Temperature | Room Temperature | Gentle heating (40-50 °C) can be applied if the reaction is sluggish. |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
Table 2: Typical Purification Parameters
| Method | Stationary Phase | Mobile Phase Gradient (Example) |
| Flash Chromatography | Silica Gel | 10% to 50% Ethyl Acetate in Hexane |
| Preparative RP-HPLC | C18 | 30% to 70% Acetonitrile in Water (with 0.1% TFA) over 30 minutes |
References
Technical Support Center: PROTAC Synthesis with Benzyl-PEG4-THP Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing Benzyl-PEG4-THP linkers.
Frequently Asked Questions (FAQs)
Q1: We are observing a significantly lower than expected yield after the coupling reaction between our warhead/E3 ligase ligand and the this compound linker. What are the potential causes?
A1: Low coupling yields can stem from several factors. Incomplete activation of the carboxylic acid, instability of the activated species, or issues with the nucleophilicity of the amine can all play a role. Additionally, steric hindrance from bulky protecting groups on either the linker or the binding moiety can impede the reaction. It is also crucial to ensure all reagents are anhydrous, as water can quench the activated species.
Q2: Our reaction appears complete by LC-MS, but the final yield after purification is poor. Where could we be losing our product?
A2: A major challenge when using THP-protected linkers is the introduction of a new stereocenter, which results in the formation of diastereomers.[1] These diastereomers may have slightly different retention times on silica gel or in HPLC, leading to broad peaks and difficult separation. This can result in the loss of a significant portion of the product during attempts to isolate a pure fraction. Furthermore, the large and often "greasy" nature of PROTACs can lead to issues with solubility and nonspecific adsorption to glassware or purification media.
Q3: Could the THP protecting group be unstable during our coupling or deprotection steps?
A3: The tetrahydropyranyl (THP) group is an acetal, which is known to be stable under basic and nucleophilic conditions, such as those typically employed in amide coupling reactions (e.g., using HATU/DIPEA). However, it is sensitive to acidic conditions.[1] If your reaction conditions drift towards the acidic side, or if you are performing a one-pot deprotection/coupling, you may experience premature cleavage of the THP group, leading to side reactions and a lower yield of the desired product.
Q4: Are there any known side reactions associated with the benzyl group in the linker?
A4: The benzyl ether in the this compound linker is generally stable under most conditions used for PROTAC synthesis, including the mildly acidic conditions required for THP deprotection. However, it is susceptible to hydrogenolysis. If you are performing any reduction steps in the presence of a palladium catalyst, for instance, you risk cleaving the benzyl group.
Q5: How can we improve the purification of our diastereomeric PROTAC mixture?
A5: Optimizing your chromatography is key. Experiment with different solvent systems and gradients for your column chromatography or preparative HPLC. Sometimes, a different stationary phase (e.g., a C18 column with different end-capping) can improve separation. Alternatively, you can consider proceeding with the diastereomeric mixture to the final deprotection step. The final deprotected PROTACs may have more distinct separation profiles. In some cases, the biological activity of the diastereomers is similar, and they can be tested as a mixture.
Troubleshooting Guide
This guide addresses specific issues that may lead to low yields during PROTAC synthesis with this compound linkers.
Issue 1: Incomplete Amide Coupling Reaction
| Potential Cause | Troubleshooting Steps |
| Inefficient Carboxylic Acid Activation | - Ensure your coupling reagents (e.g., HATU, HOBt) are fresh and stored under anhydrous conditions. - Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine-functionalized component. |
| Presence of Water | - Use anhydrous solvents (DMF, DCM). - Dry all glassware thoroughly. - Store reagents in a desiccator. |
| Steric Hindrance | - If possible, consider a less bulky protecting group on your warhead or E3 ligase ligand. - Increase the reaction temperature slightly (e.g., to 40 °C), but monitor for potential side reactions. |
| Low Nucleophilicity of the Amine | - If the amine is part of an electron-deficient system, a stronger coupling reagent or longer reaction times may be necessary. - Ensure the amine is in its free base form. If it is a salt (e.g., HCl or TFA salt), add an extra equivalent of a non-nucleophilic base like DIPEA. |
Issue 2: Low Recovery After Purification
| Potential Cause | Troubleshooting Steps |
| Diastereomer Formation | - Use a higher resolution purification method, such as preparative HPLC with a shallow gradient. - Experiment with different columns and solvent systems to optimize separation. - Consider if the diastereomers can be separated after the final deprotection step, as the polarity difference might be greater. |
| Poor Solubility of PROTAC | - During workup, use a solvent system in which your PROTAC is highly soluble to minimize precipitation and loss. - Consider using a minimal amount of a co-solvent like DMSO or DMF to aid in dissolution before loading onto a purification column. |
| Adsorption to Silica Gel | - Pre-treat your silica gel with a small amount of triethylamine in your eluent to neutralize acidic sites, which can sometimes irreversibly bind amine-containing compounds. - If using reverse-phase chromatography, ensure your mobile phase is compatible with your compound's solubility. |
Issue 3: Unintended Deprotection or Side Reactions
| Potential Cause | Troubleshooting Steps |
| Premature THP Deprotection | - Strictly maintain basic or neutral pH during the coupling reaction. - Avoid acidic workup conditions if the THP group needs to be retained for a subsequent step. A neutral or mildly basic aqueous wash is preferable. |
| Benzyl Group Cleavage | - Avoid catalytic hydrogenation (e.g., H₂, Pd/C) if the benzyl group needs to be preserved. If a reduction is necessary, consider alternative reagents that do not affect benzyl ethers. |
| Side Reactions with Linker | - The PEG chain itself is generally stable. However, under very harsh acidic or basic conditions, ether cleavage could theoretically occur, though this is unlikely under standard PROTAC synthesis conditions. Stick to recommended protocols and reaction times. |
Experimental Protocols
Protocol 1: Amide Coupling of an Amine-Containing Moiety to Benzyl-PEG4-COOH
This protocol assumes the this compound has been deprotected and oxidized to the corresponding carboxylic acid.
Materials:
-
Benzyl-PEG4-acid (1.0 eq)
-
Amine-containing warhead or E3 ligase ligand (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
Procedure:
-
Dissolve Benzyl-PEG4-acid in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the acid.
-
Add the amine-containing moiety to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: THP Deprotection of the this compound Linker
Materials:
-
This compound containing intermediate (1.0 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.2 eq)
-
Ethanol or Methanol
Procedure:
-
Dissolve the THP-protected intermediate in ethanol or methanol.
-
Add PPTS to the solution.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be used in the next step without further purification, or it can be purified by flash column chromatography if necessary.
Visualizations
Caption: A generalized workflow for PROTAC synthesis using a this compound linker.
Caption: A logical troubleshooting guide for low-yield PROTAC synthesis.
References
Technical Support Center: Troubleshooting Poor Solubility of Benzyl-PEG4-THP PROTACs
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the poor solubility of Benzyl-PEG4-THP PROTACs. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound PROTAC has poor aqueous solubility. Isn't the PEG4 linker supposed to improve solubility?
A1: Yes, the polyethylene glycol (PEG) linker is incorporated into PROTAC design to enhance hydrophilicity and aqueous solubility.[1][2] The four ethylene glycol units in the PEG4 linker contribute to this. However, the overall solubility of a PROTAC is a complex interplay of its three main components: the warhead (targeting the protein of interest), the E3 ligase ligand, and the linker itself. PROTACs are often large molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to low solubility despite the presence of a hydrophilic linker.[3]
The Benzyl group in the linker is hydrophobic and can significantly decrease water solubility.[4][5] Similarly, while the tetrahydropyran (THP) group can sometimes confer good solubility, its primary role in this context is often as a protecting group and its contribution to overall solubility can be variable. If the warhead and the E3 ligase ligand are highly lipophilic, the hydrophilicity of the PEG4 linker may not be sufficient to overcome the overall low water solubility of the entire molecule.
Q2: What are the initial steps to take when encountering poor solubility with my this compound PROTAC?
A2: A systematic approach is recommended:
-
Quantify the Solubility: Accurately determine the solubility of your PROTAC in various relevant aqueous buffers (e.g., PBS, cell culture media) to establish a baseline.
-
Assess Physicochemical Properties: Characterize key properties like lipophilicity (LogP), pKa, and solid-state form (crystalline vs. amorphous). This data is crucial for selecting an appropriate formulation strategy.
-
Identify the Limiting Factor: Determine if the primary bottleneck is the dissolution rate or membrane permeability. In vitro dissolution and permeability assays can provide initial insights.
Q3: What simple laboratory methods can I try first to improve the solubility of my PROTAC for in vitro assays?
A3: Before moving to more complex formulations, several straightforward adjustments to your experimental conditions can be attempted:
-
pH Adjustment: If your PROTAC possesses ionizable groups, altering the pH of the buffer can significantly impact solubility. For instance, PROTACs with basic nitrogen atoms may exhibit higher solubility at a lower pH.
-
Use of Co-solvents: For in vitro assays, the addition of a small percentage (typically 1-5%) of a water-miscible organic co-solvent can be effective. Common choices include:
-
DMSO (Dimethyl sulfoxide)
-
Ethanol
-
PEG 400 (Polyethylene glycol 400)
-
Propylene glycol
-
-
Temperature Variation: Gently warming the solution can sometimes improve solubility. However, it is crucial to ensure the thermal stability of your PROTAC and that it does not precipitate upon cooling to the experimental temperature.
Q4: My PROTAC still shows poor solubility after trying simple methods. What are the more advanced formulation strategies I can consider?
A4: For significant solubility enhancement, especially for in vivo studies, advanced formulation techniques are often necessary. These approaches aim to deliver the drug in a higher energy state or within a solubilizing carrier system.
-
Amorphous Solid Dispersions (ASDs): This is a well-established technique for improving the dissolution of poorly soluble drugs. The PROTAC is dispersed in a polymer matrix in its amorphous (non-crystalline) state, which has a higher apparent solubility than the crystalline form.
-
Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or nanoemulsions upon gentle agitation in an aqueous medium. This approach can significantly enhance the solubility and oral bioavailability of lipophilic drugs.
-
Lipid-Based Formulations: Encapsulating the PROTAC in lipid-based carriers like liposomes or lipid nanoparticles can improve solubility and alter the pharmacokinetic profile.
-
Liquisolid Formulations: This technique involves dissolving or suspending the PROTAC in a non-volatile liquid vehicle and then converting this liquid into a dry, free-flowing, and compressible powder by blending with selected carrier and coating materials.
Data Presentation
The following table summarizes solubility enhancement data for different PROTACs using various formulation strategies, providing a reference for the potential improvements that can be achieved.
| PROTAC | Formulation Strategy | Key Excipients | Approximate Solubility Enhancement | Reference |
| ARCC-4 | Amorphous Solid Dispersion (ASD) | HPMCAS (L Grade), Eudragit L 100-55 | Pronounced supersaturation without precipitation | |
| AZ1 | Amorphous Solid Dispersion (ASD) | HPMCAS | Up to 2-fold increase in supersaturation | |
| ARV-825 | Self-Nanoemulsifying Preconcentrate (SNEP) | Dimethyl acetamide, Medium chain triglycerides, Kolliphor ELP | Significantly enhanced solubility in aqueous and biorelevant media |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening for In Vitro Assays
This protocol outlines a method for rapidly screening a panel of co-solvents to identify suitable candidates for solubilizing your this compound PROTAC for in vitro experiments.
-
Preparation of PROTAC Stock Solution: Prepare a high-concentration stock solution of your PROTAC in 100% DMSO (e.g., 10 mM).
-
Co-solvent Panel: Select a panel of common, cell-culture compatible co-solvents such as ethanol, propylene glycol, and PEG 400.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of your PROTAC stock solution into your chosen aqueous buffer (e.g., PBS or cell culture medium) containing a fixed, low percentage of each co-solvent (e.g., 1%, 2%, 5%).
-
Visual Inspection and Turbidity Measurement: After a defined incubation period (e.g., 1-2 hours) at the desired experimental temperature, visually inspect each well for precipitation. For a more quantitative assessment, measure the turbidity of each well using a plate reader at a wavelength of 600 nm.
-
Data Analysis: Identify the co-solvent and concentration that provides the highest solubility without precipitation.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation (Small Scale)
This protocol provides a general method for preparing a small-scale ASD for initial screening purposes.
-
Materials:
-
This compound PROTAC
-
Polymer (e.g., HPMCAS, Eudragit L 100-55)
-
Volatile organic solvent (e.g., acetone, methanol, or a mixture that dissolves both the PROTAC and the polymer)
-
Glass vials
-
Rotary evaporator or vacuum oven
-
-
Procedure:
-
Dissolution: Weigh the PROTAC and the selected polymer to achieve the desired drug loading (e.g., 10% or 20% w/w). Dissolve both components completely in a minimal amount of the chosen volatile organic solvent in a glass vial.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by placing the vial in a vacuum oven at a controlled temperature (e.g., 40-60°C) until a solid film or powder is formed and the sample is completely dry.
-
Characterization (Optional but Recommended): Characterize the solid state of the resulting ASD using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm the absence of crystallinity.
-
Solubility Testing: Assess the dissolution and solubility of the prepared ASD in the desired aqueous buffer and compare it to the unformulated PROTAC.
-
Visualizations
Caption: Troubleshooting workflow for poor solubility of this compound PROTACs.
Caption: Factors influencing the overall solubility of a this compound PROTAC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular Properties Of PROTACs And The Relationship To Formulation Design [pharmaceuticalonline.com]
- 3. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Premature Cleavage of the Tetrahydropyranyl (THP) Group
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the premature cleavage of the tetrahydropyranyl (THP) protecting group in multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the THP group and why is it used?
The tetrahydropyranyl (THP) group is a widely used protecting group for hydroxyl functionalities (alcohols) in organic synthesis. It is favored for its low cost, ease of introduction, and general stability under a variety of non-acidic reaction conditions, including exposure to organometallic reagents, hydrides, and basic conditions.[1][2][3] The THP ether is formed by reacting an alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[1][2]
Q2: What causes the premature cleavage of the THP group?
The THP group is an acetal, which makes it highly susceptible to cleavage under acidic conditions. Premature deprotection can be triggered by a range of acidic environments, including:
-
Protic Acids: Even mild acids like acetic acid in the presence of water can cause cleavage. Stronger acids such as hydrochloric acid (HCl), trifluoroacetic acid (TFA), and p-toluenesulfonic acid (TsOH) will readily remove the THP group.
-
Lewis Acids: Many Lewis acids used in organic synthesis can catalyze the cleavage of THP ethers.
-
Acidic Surfaces: Solid supports such as silica gel used in chromatography can have an acidic character, leading to deprotection during purification.
-
In situ Acid Generation: The inherent acidity of the substrate molecule or acidic byproducts generated during a reaction can also lead to unintended cleavage.
Q3: How can I detect and quantify premature THP cleavage?
Premature cleavage of the THP group can be monitored and quantified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the presence of the deprotected alcohol, which will typically have a different Rf value than the THP-protected compound. To avoid cleavage on the TLC plate itself, it is advisable to buffer the eluent with a small amount of a basic modifier like triethylamine (~2%).
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for quantifying the extent of premature deprotection by comparing the peak areas of the protected and unprotected compounds. It is crucial to use a buffered mobile phase to prevent on-column cleavage, especially if acidic modifiers like TFA are typically used.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR can be used for quantitative analysis by integrating the signals corresponding to the THP-protected compound and the deprotected alcohol. The appearance of a new signal for the hydroxyl proton and the disappearance of characteristic THP ether signals are indicative of cleavage.
Troubleshooting Guide
This guide addresses common issues encountered with premature THP group cleavage and provides practical solutions.
Problem 1: Cleavage during Aqueous Workup
-
Symptom: Significant amount of deprotected alcohol is observed after aqueous extraction and washing steps.
-
Cause: The aqueous phase may have become acidic.
-
Solution:
-
Neutralize the reaction mixture with a mild base such as sodium bicarbonate or a saturated aqueous solution of sodium bicarbonate before extraction.
-
Use brine (saturated NaCl solution) for washing, which is generally neutral.
-
Minimize the contact time with the aqueous phase.
-
Problem 2: Deprotection during Silica Gel Chromatography
-
Symptom: Streaking on the TLC plate and isolation of the deprotected alcohol or a mixture of protected and deprotected compounds after column chromatography.
-
Cause: The acidic nature of standard silica gel.
-
Solutions:
-
Deactivated Silica Gel: Use silica gel that has been deactivated by treatment with a base. This can be achieved by preparing a slurry of silica gel in the eluent containing a small amount of a tertiary amine like triethylamine (0.1-2%).
-
Alternative Stationary Phases: Consider using less acidic stationary phases such as alumina (basic or neutral) or Florisil.
-
Buffered Eluent: Add a small percentage of a volatile base, like triethylamine or pyridine, to the eluent system to neutralize the acidic sites on the silica gel.
-
Problem 3: Instability in the Presence of Lewis Acids
-
Symptom: Cleavage of the THP group in reactions where a Lewis acid is used as a catalyst or reagent.
-
Cause: THP ethers are generally unstable towards Lewis acids.
-
Solutions:
-
Choose a Milder Lewis Acid: If possible, screen for a milder Lewis acid that is still effective for the desired transformation but less prone to cleaving the THP group.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes suppress the rate of deprotection relative to the desired reaction.
-
Alternative Protecting Group: If the desired reaction requires a strong Lewis acid, consider using a more robust protecting group that is stable under those conditions, such as a silyl ether (e.g., TBS, TIPS).
-
Experimental Protocols
Protocol 1: Standard THP Protection of a Primary Alcohol
This protocol describes a common method for the protection of a primary alcohol using 3,4-dihydro-2H-pyran (DHP) and pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst.
Materials:
-
Primary alcohol
-
3,4-Dihydro-2H-pyran (DHP), 1.5 equivalents
-
Pyridinium p-toluenesulfonate (PPTS), 0.1 equivalents
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Argon or nitrogen inlet
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the primary alcohol and anhydrous dichloromethane.
-
Add 3,4-dihydro-2H-pyran (1.5 eq.) to the solution.
-
Add pyridinium p-toluenesulfonate (0.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine if the product is sensitive) to obtain the pure THP ether.
Protocol 2: Mild Deprotection of a THP Ether
This protocol outlines a mild method for the deprotection of THP ethers using lithium chloride (LiCl) in aqueous dimethyl sulfoxide (DMSO).
Materials:
-
THP-protected alcohol
-
Lithium chloride (LiCl), 5 equivalents
-
Water (H₂O), 10 equivalents
-
Dimethyl sulfoxide (DMSO)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve the THP-protected alcohol in DMSO.
-
Add lithium chloride (5 eq.) and water (10 eq.) to the solution.
-
Heat the reaction mixture to 90 °C and stir.
-
Monitor the reaction progress by TLC. The deprotection is usually complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the deprotected alcohol.
Data Summary
The following table summarizes various conditions for the deprotection of THP ethers, providing a range of options from mild to strong conditions.
| Reagent(s) | Solvent(s) | Temperature | Comments |
| Acetic acid (AcOH) / Tetrahydrofuran (THF) / Water (H₂O) (3:1:1) | - | Room Temperature | Mild conditions, suitable for many substrates. |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol (EtOH) | 55 °C | Mild acidic conditions. |
| Iron(III) tosylate (Fe(OTs)₃) | Methanol (MeOH) | Room Temperature | Mild and efficient method. |
| N-Bromosuccinimide (NBS) / β-cyclodextrin | Water (H₂O) | Room Temperature | Oxidative deprotection under neutral conditions. |
| Lithium chloride (LiCl) / Water (H₂O) | Dimethyl sulfoxide (DMSO) | 90 °C | Mild, neutral conditions. |
| Trifluoroacetic acid (TFA) (2%) | Dichloromethane (CH₂Cl₂) | Room Temperature | Stronger acidic conditions, rapid deprotection. |
Visualizations
Mechanism of THP Protection and Deprotection
Caption: Mechanism of THP protection of an alcohol and its subsequent acidic deprotection.
Troubleshooting Workflow for Premature THP Cleavage
Caption: A workflow to troubleshoot and resolve premature THP group cleavage.
References
How to improve the efficiency of Benzyl-PEG4-THP conjugation
Welcome to the technical support center for Benzyl-PEG4-THP conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your conjugation experiments.
Troubleshooting Guide
Low conjugation efficiency, unexpected side products, or difficulty in reproducing results can be common hurdles. The table below outlines potential problems, their probable causes, and recommended solutions to streamline your experimental process.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Incomplete Deprotection of THP Ether: The tetrahydropyranyl (THP) protecting group on the terminal alcohol of the PEG linker was not efficiently removed, leaving no reactive hydroxyl group for subsequent conjugation.[1][2] | Verify deprotection using TLC or LC-MS. Optimize deprotection conditions by adjusting the acid catalyst, reaction time, or temperature. Consider alternative deprotection methods such as using milder acids like pyridinium p-toluenesulfonate (PPTS) or non-acidic methods if your molecule is acid-sensitive.[3][4][5] |
| Degradation of Reagents: The this compound linker or the molecule to be conjugated may have degraded due to improper storage or handling, especially if they are sensitive to moisture or light. | Store reagents under recommended conditions, typically at -20°C in a desiccated environment. Before use, allow vials to equilibrate to room temperature before opening to prevent condensation. | |
| Suboptimal Reaction Conditions: The pH, temperature, or reaction time for the conjugation step may not be optimal for the specific reactive groups involved. | Optimize reaction conditions systematically. For example, if conjugating to an amine, a pH range of 7.5-8.5 is often optimal for NHS ester chemistry. For thiol conjugations, a pH of 6.5-7.5 is a common and effective range. | |
| Steric Hindrance: The bulky nature of the molecules being conjugated may physically block the reactive sites, preventing efficient conjugation. | Consider using a longer PEG linker to increase the distance between the two molecules. Adjusting the concentration of reactants may also help. | |
| Formation of Side Products | Reaction with Non-target Functional Groups: The conjugation chemistry may not be specific enough, leading to reactions with other functional groups on your molecule. | Choose a more specific conjugation chemistry. For example, use maleimide chemistry for specific targeting of thiols. Ensure the pH is optimal for the desired reaction to minimize side reactions. |
| Diastereomer Formation: The introduction of the THP group creates a new stereocenter, which can lead to diastereomeric mixtures that may complicate analysis and purification. | This is an inherent property of THP protection. If diastereomers are problematic for your application, consider using a different protecting group that does not introduce a chiral center. | |
| Difficulty in Purification | Similar Physicochemical Properties of Reactants and Products: The starting materials and the final conjugate may have very similar properties, making separation by standard chromatography difficult. | Utilize a different purification technique. For instance, if size exclusion chromatography is not effective, consider ion-exchange or affinity chromatography if applicable. The PEG chain itself can alter the hydrodynamic radius, which can sometimes be exploited for separation. |
| Presence of Unreacted PEG Linker: A large excess of the PEG linker was used, leading to difficulties in its removal from the final product. | Optimize the molar ratio of the PEG linker to your molecule. While an excess of the linker can drive the reaction, using a very large excess can complicate purification. Start with a 10-fold molar excess and adjust as needed. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I observe very low conjugation efficiency?
A1: The first and most critical step is to confirm the complete deprotection of the THP group from your this compound linker. The THP group protects the terminal alcohol, which is the reactive site for conjugation. You can monitor the deprotection reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If deprotection is incomplete, you will need to optimize this step before proceeding with the conjugation.
Q2: What are the optimal conditions for THP deprotection?
A2: THP deprotection is typically achieved under acidic conditions. A common method is using a catalytic amount of a strong acid like p-toluenesulfonic acid (TsOH) in an alcohol solvent such as methanol or ethanol. For acid-sensitive molecules, milder conditions such as using pyridinium p-toluenesulfonate (PPTS) or acetic acid in a mixture of THF and water can be employed. Reaction times can range from a few hours to overnight at room temperature.
Q3: How can I monitor the progress of my conjugation reaction?
A3: The method for monitoring the reaction depends on the conjugation chemistry you are using. For example, if you are using a thiol-disulfide exchange reaction, the release of a byproduct like pyridine-2-thione can be monitored spectrophotometrically at 343 nm. For other chemistries, you can take aliquots of the reaction mixture at different time points and analyze them by LC-MS, SDS-PAGE (for protein conjugations), or HPLC to track the formation of the desired conjugate.
Q4: What is the role of the PEG4 spacer in this linker?
A4: The polyethylene glycol (PEG) spacer provides several advantages in bioconjugation. It is hydrophilic, which can improve the solubility of the resulting conjugate. The PEG chain is also flexible and acts as a spacer, which can help to overcome steric hindrance between the conjugated molecules. This can be particularly important when working with large biomolecules.
Q5: Can the this compound linker be used for PROTAC synthesis?
A5: Yes, this compound is a PEG-based PROTAC linker that can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce the degradation of the target protein.
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes a general method for the acidic removal of the THP protecting group.
-
Dissolve the Reagent: Dissolve this compound in methanol or ethanol.
-
Add Acid Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) or pyridinium p-toluenesulfonate (PPTS). For sensitive substrates, PPTS is a milder alternative.
-
Reaction Incubation: Stir the reaction mixture at room temperature.
-
Monitor Progress: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Quench Reaction: Neutralize the acid catalyst by adding a mild base, such as triethylamine or a saturated solution of sodium bicarbonate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting Benzyl-PEG4-OH by flash column chromatography.
Protocol 2: General Conjugation to a Primary Amine (e.g., on a Protein)
This protocol assumes the deprotected Benzyl-PEG4-OH has been activated with an NHS ester.
-
Prepare Protein Solution: Dissolve the protein in a suitable buffer, such as phosphate-buffered saline (PBS), at a pH of 7.5-8.5.
-
Prepare Linker Solution: Dissolve the NHS-activated Benzyl-PEG4 linker in a water-miscible organic solvent like DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, a quenching buffer (e.g., Tris or glycine) can be added to a final concentration of 50-100 mM.
-
Purification: Remove the excess, unreacted PEG linker and byproducts by size exclusion chromatography or dialysis.
Visualizing the Workflow and Troubleshooting
To further aid in your experimental design, the following diagrams illustrate the key processes.
Caption: Experimental workflow for this compound deprotection and subsequent conjugation.
Caption: Troubleshooting decision tree for low this compound conjugation efficiency.
References
Validation & Comparative
A Comparative Guide to Benzyl-PEG4-THP and Alkyl Linkers in PROTAC Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of a PROTAC's architecture is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The composition and properties of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader. This guide provides an objective comparison of two distinct linker classes: the flexible, hydrophilic Benzyl-PEG4-THP linker and the more traditional, hydrophobic alkyl linkers, supported by experimental data and detailed methodologies.
The Role of the Linker in PROTAC-Mediated Degradation
The linker in a PROTAC is not merely a passive spacer but an active determinant of its biological activity. Its length, rigidity, and chemical composition dictate the spatial orientation of the target protein and the E3 ligase, which is crucial for the formation of a productive ternary complex. An optimal linker facilitates efficient ubiquitination and subsequent proteasomal degradation of the target protein.
Alkyl linkers , composed of saturated hydrocarbon chains, are a common choice in initial PROTAC design due to their synthetic tractability and inherent flexibility.[1] Their hydrophobicity can enhance cell permeability, a desirable trait for intracellular drug action.[2] However, this same property can also lead to poor aqueous solubility and potential off-target hydrophobic interactions.
PEG (polyethylene glycol) linkers , on the other hand, are characterized by their hydrophilicity, which can improve the solubility and overall pharmacokinetic profile of a PROTAC.[3][4] The inclusion of a benzyl group , as in this compound, introduces a degree of conformational rigidity.[2] This can be advantageous in pre-organizing the PROTAC into a bioactive conformation that favors ternary complex formation, potentially leading to enhanced potency and selectivity. The tetrahydropyran (THP) group in this compound is a protecting group for the terminal alcohol, which can be deprotected for further chemical modification.
Quantitative Comparison of PROTAC Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy. The following tables summarize experimental data from various studies, illustrating the impact of linker composition on these key parameters.
Disclaimer: The data presented below is compiled from different studies and should not be interpreted as a direct head-to-head comparison, as the target proteins, E3 ligases, and experimental conditions may vary.
| PROTAC System | Linker Type & Length | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Study 1: Kinase Degraders | |||||
| PROTAC A | Alkyl/Ether (21 atoms) | TBK1 | - | 3 | 96 |
| PROTAC B | Alkyl/Ether (29 atoms) | TBK1 | - | 292 | 76 |
| Study 2: Bromodomain Degraders | |||||
| PROTAC C (MZ1) | PEG-based | BRD4 | HeLa | ~5 | >90 |
| PROTAC D (ARV-825) | PEG-based | BRD4 | Burkitt's Lymphoma | <1 | >95 |
| Study 3: Self-Degradation of CRBN | |||||
| PROTAC E | Alkyl (9 atoms) | CRBN | HEK293T | Active | - |
| PROTAC F | PEG (3 units) | CRBN | HEK293T | Weakly Active | - |
| Study 4: SMARCA2/4 Degraders | |||||
| PROTAC G (ACBI1) | Benzyl-containing (rigidified PEG mimic) | SMARCA2/4 | - | Potent | - |
Signaling Pathways and Experimental Workflows
To understand the context of PROTAC efficacy, it is essential to visualize the underlying biological pathways and the experimental procedures used for their evaluation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance.
PROTAC Synthesis with this compound Linker
This protocol provides a general outline for the synthesis of a PROTAC using a this compound linker, assuming the warhead contains a suitable nucleophile (e.g., amine or alcohol) and the E3 ligase ligand has a carboxylic acid for amide bond formation.
a. Deprotection of this compound:
-
Dissolve this compound in a suitable solvent (e.g., methanol).
-
Add an acid catalyst (e.g., pyridinium p-toluenesulfonate).
-
Heat the reaction mixture and monitor by TLC or LC-MS until the THP group is removed.
-
Purify the resulting Benzyl-PEG4-alcohol.
b. Activation of the E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand (with a carboxylic acid) in an anhydrous solvent (e.g., DMF).
-
Add a coupling agent (e.g., HATU or HBTU) and an amine base (e.g., DIPEA).
-
Stir at room temperature for 30 minutes.
c. Coupling of Warhead to Linker:
-
To a solution of the deprotected Benzyl-PEG4-alcohol, add a suitable base (e.g., NaH) to deprotonate the alcohol.
-
Add the warhead containing a good leaving group (e.g., a tosylate or mesylate).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Purify the warhead-linker conjugate.
d. Final PROTAC Assembly:
-
Add the purified warhead-linker conjugate to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the final PROTAC molecule by flash chromatography or preparative HPLC.
Western Blotting for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
a. Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
b. SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
c. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Ubiquitination Assay
This immunoprecipitation-based protocol is used to detect the ubiquitination of the target protein.
a. Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 4-6 hours) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a non-denaturing lysis buffer containing a deubiquitinase inhibitor (e.g., PR-619).
b. Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein complex.
-
Wash the beads several times to remove non-specific binding.
c. Western Blotting:
-
Elute the protein from the beads by boiling in Laemmli buffer.
-
Perform Western blotting as described above, but probe the membrane with an anti-ubiquitin antibody.
-
A smear or ladder of high molecular weight bands indicates polyubiquitination of the target protein.
Conclusion
The choice between a this compound and an alkyl linker in PROTAC design is a nuanced decision that depends on the specific target protein, the E3 ligase being recruited, and the desired physicochemical properties of the final molecule. Alkyl linkers offer synthetic simplicity and hydrophobicity that can aid in cell permeability. However, they may suffer from poor solubility. This compound linkers provide increased hydrophilicity, which can improve solubility and pharmacokinetic profiles. The inclusion of the benzyl group imparts a degree of rigidity that can be beneficial for optimizing the geometry of the ternary complex, potentially leading to enhanced degradation potency.
Ultimately, the optimal linker is often determined empirically through the synthesis and evaluation of a library of PROTACs with varying linker compositions and lengths. The experimental protocols provided in this guide offer a robust framework for such evaluations, enabling researchers to make informed decisions in the design of next-generation protein degraders.
References
Unraveling the Degradation of Benzyl-PEG4-THP: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals, understanding the degradation pathways of linker molecules like Benzyl-PEG4-THP is critical for ensuring the stability and efficacy of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of mass spectrometry techniques for characterizing the degradation products of this compound, supported by experimental protocols and data presentation to aid in analytical method development.
This compound is a polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs.[1] Its degradation can impact the functionality of the PROTAC molecule, making it essential to identify and quantify the resulting products. Forced degradation studies, which involve subjecting the molecule to stress conditions like hydrolysis, oxidation, and photolysis, are instrumental in predicting potential degradation pathways and developing stability-indicating analytical methods.[2][3]
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry (MS) technique is pivotal for the successful analysis of PEGylated compounds and their degradation products. The inherent heterogeneity of PEG polymers and the potential complexity of degradation mixtures require high-resolution and sensitive analytical methods.[4] Below is a comparison of common MS techniques used for this purpose.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| LC-MS/MS | Couples liquid chromatography (LC) for separation with tandem mass spectrometry (MS/MS) for identification and quantification. | High sensitivity and selectivity, suitable for complex mixtures, provides structural information through fragmentation.[5] | Can be challenging for large, polydisperse PEGs due to charge state distributions. | Quantitation of specific degradation products in biological matrices and stability samples. |
| MALDI-TOF MS | Matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) mass analyzer. | Excellent for analyzing intact polymers and identifying end groups of degradation products. Requires minimal sample preparation. | Less suitable for quantitative analysis compared to LC-MS/MS, can have lower resolution for complex mixtures. | Rapid screening of degradation products and end-group analysis of PEG chains. |
| Py-GC/MS | Pyrolysis-gas chromatography-mass spectrometry. | Provides structural information on the volatile thermal degradation products of polymers. | Destructive technique, not suitable for analyzing non-volatile degradation products formed under milder conditions. | Characterization of the backbone structure of PEG and identifying volatile thermal degradants. |
| High-Resolution MS (e.g., Orbitrap, FT-ICR) | Employs mass analyzers with very high resolving power and mass accuracy. | Enables confident identification of unknown degradation products by providing accurate mass measurements for elemental composition determination. | Higher instrument cost and complexity. | Structural elucidation of unknown degradation products and resolving isobaric interferences. |
Experimental Workflow for Degradation Analysis
A systematic approach is necessary to investigate the degradation of this compound. The following workflow outlines the key steps from stress testing to data analysis.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated under forced degradation conditions:
-
Hydrolysis: The ether linkages in the PEG chain and the tetrahydropyran (THP) group are susceptible to acid- or base-catalyzed hydrolysis. This would lead to chain cleavage and the formation of smaller PEG fragments and the corresponding alcohol from the THP group.
-
Oxidation: The benzylic position and the PEG backbone are prone to oxidation. This can result in the formation of aldehydes, ketones, and carboxylic acids. For instance, the benzyl group could be oxidized to benzaldehyde and then to benzoic acid.
-
Thermal Degradation: At elevated temperatures, the PEG chain can undergo random scission, leading to a complex mixture of smaller oligomers and volatile products.
Experimental Protocols
Forced Degradation Studies
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN), Water (HPLC grade)
-
Photostability chamber, Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in ACN/water (1:1) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in ACN/water (1:1) and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ in ACN/water (1:1) and keep at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound in ACN/water (1:1) to UV light (254 nm) in a photostability chamber for 48 hours.
-
Neutralize the acid and base-stressed samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.
LC-MS/MS Analysis
Objective: To separate, identify, and quantify the degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Scan Mode: Full scan (m/z 100-1000) and product ion scan of expected parent ions.
-
Collision Energy: Optimize for each potential degradation product.
Data Presentation: Hypothetical Degradation Products
The following table summarizes the expected m/z values of potential degradation products of this compound (Molecular Formula: C₂₀H₃₂O₆, Molecular Weight: 368.46 g/mol ) that could be identified using LC-MS/MS.
| Potential Degradation Product | Proposed Structure | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) |
| Benzyl-PEG4-OH | Benzyl-(OCH₂CH₂)₄-OH | 285.17 | 307.15 |
| Benzoic acid | C₆H₅COOH | 123.04 | 145.02 |
| THP-alcohol | C₅H₁₀O₂ | 103.07 | 125.05 |
| Oxidized this compound (aldehyde) | OHC-C₆H₄-(OCH₂CH₂)₄-O-THP | 381.20 | 403.18 |
| Oxidized this compound (acid) | HOOC-C₆H₄-(OCH₂CH₂)₄-O-THP | 397.20 | 419.18 |
Conclusion
The analysis of this compound degradation products requires a multi-faceted approach, combining forced degradation studies with advanced mass spectrometry techniques. LC-MS/MS stands out as a powerful tool for both identification and quantification of specific degradants. By employing a systematic workflow and leveraging high-resolution MS for unknown identification, researchers can gain a comprehensive understanding of the stability of this critical linker molecule, thereby ensuring the quality and reliability of the resulting therapeutic agents.
References
A Comparative Guide to the Characterization of Benzyl-PEG4-THP Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) chains to molecules, a process known as PEGylation, is a widely employed strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The Benzyl-PEG4-THP moiety, a bifunctional linker containing a benzyl group, a tetra-ethylene glycol spacer, and a tetrahydropyranyl (THP) protecting group, is a valuable tool in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] Accurate and comprehensive characterization of molecules incorporating this linker is crucial for ensuring purity, confirming structure, and guaranteeing reproducible biological activity.
This guide provides a comparative overview of the primary analytical techniques used to characterize this compound containing molecules, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We present expected and reported experimental data, detailed experimental protocols, and a comparison with alternative methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Size-Exclusion Chromatography (SEC).
NMR Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous structural characterization of molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a molecule containing the this compound linker, both ¹H and ¹³C NMR are indispensable.
Expected ¹H NMR Spectral Data
Based on the known chemical shifts of the individual components, the following proton signals are expected for a this compound containing molecule. The exact chemical shifts can vary slightly depending on the solvent and the nature of the rest of the molecule.
| Protons | Moiety | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | Benzyl | 7.2 - 7.4 | Multiplet | 5H |
| Ar-CH₂ -O | Benzyl | ~4.5 | Singlet | 2H |
| O-CH -O (anomeric) | THP | ~4.6 | Multiplet | 1H |
| -O-CH₂ -(CH₂)₃- | THP | 3.8 - 4.0 and 3.4 - 3.6 | Multiplets | 2H |
| -(CH₂)₃- | THP | 1.5 - 1.9 | Multiplets | 6H |
| -O-CH₂ -CH₂ -O- | PEG | 3.5 - 3.7 | Multiplet | 16H |
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
| Carbon | Moiety | Expected Chemical Shift (δ, ppm) |
| Ar-C (quaternary) | Benzyl | ~138 |
| Ar-C H | Benzyl | 127 - 129 |
| Ar-C H₂-O | Benzyl | ~73 |
| O-C H-O (anomeric) | THP | 98 - 100 |
| -O-C H₂-(CH₂)₃- | THP | ~62 |
| -(C H₂)₃- | THP | 19, 25, 30 |
| -O-C H₂-C H₂-O- | PEG | ~70 |
Alternative and Complementary Characterization Techniques
While NMR provides the most detailed structural information, other techniques are essential for a comprehensive characterization, particularly for assessing purity, molecular weight distribution, and for quantitative analysis in complex matrices.
| Technique | Principle | Advantages | Disadvantages |
| LC-MS | Separation by liquid chromatography followed by mass analysis. | High sensitivity and selectivity. Provides accurate molecular weight information. Ideal for identifying impurities and degradation products.[5] | Does not provide detailed structural information about isomers. Quantification can be challenging for polydisperse PEGylated species. |
| SEC | Separation based on hydrodynamic volume. | Excellent for determining molecular weight distribution and detecting aggregation. | Low resolution for small molecules with similar sizes. Does not provide structural information. Can be affected by interactions between the analyte and the column matrix. |
Experimental Protocols
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the sample is free of particulate matter and paramagnetic impurities, which can cause significant line broadening. Filtration through a small plug of glass wool in a Pasteur pipette is recommended.
-
Solvent: Use a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to avoid large solvent signals that can obscure analyte peaks. The choice of solvent will depend on the solubility of the molecule.
-
Concentration: For ¹H NMR of small molecules, a concentration of 5-25 mg/mL is typically sufficient. For ¹³C NMR, a higher concentration of 50-100 mg/mL may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: The use of an internal standard, such as tetramethylsilane (TMS), is recommended for accurate chemical shift referencing.
NMR Data Acquisition (Illustrative Parameters for a 400 MHz Spectrometer)
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16-20 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on concentration and solubility.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-240 ppm.
-
Data Visualization
To aid in understanding the relationships between the different components of the analysis, the following diagrams are provided.
Figure 1. A generalized workflow for the characterization of a this compound containing molecule using NMR spectroscopy.
Figure 2. The relationship between the structural components of the this compound moiety and their characteristic ¹H NMR signals.
References
Navigating the Membrane: A Comparative Guide to Cellular Permeability Assays for PROTACs with a Benzyl-PEG4-THP Linker
For researchers, scientists, and drug development professionals, understanding the cellular permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical hurdle in the development of effective therapeutics. This guide provides a comparative analysis of common permeability assays, focusing on a representative PROTAC featuring a Benzyl-PEG4-THP linker, and presents supporting experimental data for PROTACs with analogous linker structures.
PROTACs, due to their larger size and higher polar surface area compared to traditional small molecules, often exhibit challenges in crossing the cell membrane to reach their intracellular targets. The linker component, which connects the target-binding and E3 ligase-binding moieties, plays a pivotal role in influencing these permeability characteristics. The this compound linker combines the hydrophilicity of a polyethylene glycol (PEG) chain with other structural elements that can impact a PROTAC's physicochemical properties and, consequently, its ability to permeate cells.
Comparison of Cellular Permeability Assays
The two most widely employed in vitro methods for assessing the permeability of PROTACs are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay. Each offers distinct advantages and provides different insights into a compound's potential for cellular uptake.
| Assay | Principle | Key Advantages | Key Limitations for PROTACs |
| PAMPA | Measures passive diffusion across an artificial lipid membrane. | High-throughput, cost-effective, provides a measure of passive permeability. | Does not account for active transport or efflux mechanisms, which can be significant for PROTACs. May show poor correlation with in vivo absorption for complex molecules. |
| Caco-2 | Uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form a polarized epithelial barrier mimicking the human intestine. | Provides a more physiologically relevant model, assessing both passive diffusion and active transport (uptake and efflux).[1] | Lower throughput, more complex and expensive than PAMPA. PROTACs can suffer from low recovery due to non-specific binding.[1] |
Experimental Data: The Influence of Linker Composition on PROTAC Permeability
While specific permeability data for a PROTAC with a this compound linker is not publicly available, extensive research on PROTACs with PEG-based and other linkers provides valuable insights into how linker composition affects cellular entry. The following tables summarize experimental data from studies on various PROTACs, illustrating the impact of the linker on their apparent permeability coefficients (Papp).
Table 1: PAMPA Permeability Data for PROTACs with Different Linkers
| PROTAC | Linker Type | Papp (10⁻⁶ cm/s) | Reference |
| PROTAC 19 | PEG-linker | 2.3 | [2] |
| MZ1 | PEG-linker | <0.1 | [3] |
| OMZ1 (ester modified) | PEG-linker (ester) | 1.0 | [3] |
| ARV-771 | PEG-linker | 0.2 | |
| OARV-771 (ester modified) | PEG-linker (ester) | 0.3 | |
| PROTAC with Alkyl Linker | Alkyl Chain | 0.002 | |
| PROTAC with 1-unit PEG | 1-unit PEG | 2.5-fold higher than alkyl |
Note: Higher Papp values indicate greater passive permeability.
Table 2: Caco-2 Permeability Data for PROTACs with PEG Linkers
| PROTAC | Linker Type | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Reference |
| PROTAC 14 | PEG-linker | 1.7 | 8.4 | |
| PROTAC 20b | Varied Linker | 0.35 | ~0.7 | |
| PROTAC 20d | PEG-linker | BLQ (<0.1) | >12 |
Note: Papp (A-B) represents permeability from the apical (intestinal lumen) to the basolateral (blood) side. An efflux ratio greater than 2 suggests the compound is actively transported out of the cell.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for the PAMPA and Caco-2 assays, adapted for the specific challenges posed by PROTACs.
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol for PROTACs
-
Preparation of Reagents:
-
Donor solution: Prepare the PROTAC stock solution in DMSO and dilute to the final concentration (e.g., 10 µM) in a buffer solution (e.g., PBS, pH 7.4).
-
Acceptor solution: Use the same buffer as the donor solution, with the optional addition of a solubility enhancer.
-
Lipid solution: Prepare a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
-
Assay Procedure:
-
Coat the filter of a 96-well donor plate with the lipid solution.
-
Add the acceptor solution to the wells of a 96-well acceptor plate.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Add the donor solution containing the PROTAC to the wells of the donor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
-
Sample Analysis:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Cequilibrium)) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the filter area, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.
-
Caco-2 Permeability Assay Protocol for PROTACs
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). To improve recovery of poorly soluble or "sticky" PROTACs, it is often beneficial to add a low concentration of bovine serum albumin (BSA), such as 0.25%, to the transport buffer.
-
For apical-to-basolateral (A-B) permeability, add the PROTAC solution (e.g., 10 µM in transport buffer with BSA) to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For basolateral-to-apical (B-A) permeability, add the PROTAC solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 2 hours).
-
-
Sample Analysis:
-
At the end of the incubation period, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the PROTAC in the samples by LC-MS/MS.
-
Calculate the Papp value for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).
-
Visualizing PROTAC Structure and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: General structure of a PROTAC with a this compound linker.
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
References
A Researcher's Guide to Ternary Complex Formation: A Comparative Analysis of the Benzyl-PEG4-THP Linker in PROTAC Development
For researchers, scientists, and drug development professionals venturing into the rapidly advancing field of targeted protein degradation, the design and analysis of Proteolysis Targeting Chimeras (PROTACs) present both immense opportunity and significant challenge. A critical determinant of a PROTAC's success lies in the thoughtful selection of its linker, the molecular bridge connecting the target-binding warhead to the E3 ligase-recruiting moiety. This guide provides a comprehensive comparison of the Benzyl-PEG4-THP linker, a polyethylene glycol (PEG)-based linker, with other common linker classes, supported by experimental data and detailed analytical protocols to inform rational PROTAC design.
The formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase, is the cornerstone of PROTAC efficacy. The linker is not a passive spacer but an active contributor to the stability and geometry of this complex, profoundly influencing degradation efficiency, selectivity, and pharmacokinetic properties.[1][2][3] This guide will delve into the analysis of ternary complex formation with a focus on the this compound linker, providing a framework for its evaluation against alternative linker strategies.
The Role of the Linker in Ternary Complex Formation
The linker's length, flexibility, and chemical composition are pivotal in dictating the orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1] An ideal linker facilitates favorable protein-protein interactions within the ternary complex, a phenomenon known as cooperativity, which enhances the stability of the complex.[4]
The this compound linker is a member of the widely used PEG linker family. PEG linkers are known for their hydrophilicity, which can improve the solubility and cell permeability of PROTAC molecules. The benzyl group introduces a degree of rigidity and potential for π-stacking interactions, while the tetrahydropyran (THP) group is a common protecting group for the terminal alcohol, allowing for further synthetic modifications.
Comparative Analysis of PROTAC Linkers
The selection of a linker is a critical step in PROTAC design, with different linker classes offering distinct advantages and disadvantages. The three main categories are flexible linkers (like PEG and alkyl chains) and rigid linkers.
| Linker Type | Advantages | Disadvantages | Representative Performance Data |
| PEG Linkers | - Improved hydrophilicity and solubility- Enhanced cell permeability- Can be systematically varied in length | - Potential for reduced metabolic stability- Can be more synthetically challenging than alkyl chains | Target: ERα - 12-atom PEG linker: Effective degradation- 16-atom PEG linker: More potent degradation |
| Alkyl Linkers | - Synthetically accessible and chemically stable- High degree of conformational flexibility | - Tend to be hydrophobic, potentially limiting solubility- May lead to off-target binding | Target: TBK1 - <12 atoms: No degradation- 12-29 atoms: Submicromolar DC50 |
| Rigid Linkers | - Can pre-organize the PROTAC into a bioactive conformation- May enhance metabolic stability- Can improve selectivity | - More synthetically complex- Reduced flexibility may hinder optimal ternary complex formation | Target: AR - Rigid, polar linker: DC50 < 1 nM |
While specific head-to-head quantitative data for the this compound linker is not extensively available in the public domain, the general performance of PEG linkers provides a strong rationale for its use. The PEG4 moiety offers a balance of flexibility and length that has proven effective in numerous PROTAC designs. The benzyl and THP groups offer further opportunities for synthetic tailoring to optimize potency and drug-like properties.
Experimental Protocols for Ternary Complex Analysis
To rigorously evaluate the performance of a PROTAC and its linker in driving ternary complex formation and subsequent protein degradation, a suite of biophysical and cellular assays is essential.
Western Blotting for Determination of DC50 and Dmax
This is a fundamental assay to quantify the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (typically ranging from 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare lysates with Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful label-free technique to measure the kinetics (on- and off-rates) and affinity of binary and ternary complex formation in real-time.
Protocol:
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.
-
Binary Interaction Analysis: Flow different concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Ternary Complex Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Flow these solutions over the E3 ligase-immobilized surface.
-
Data Analysis: Fit the sensorgram data to an appropriate binding model to determine the kinetic parameters (ka and kd) and the affinity (KD) for both binary and ternary complex formation. The cooperativity (α) can be calculated by dividing the binary KD by the ternary KD. An α value greater than 1 indicates positive cooperativity.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Protocol:
-
Sample Preparation: Prepare the protein (e.g., E3 ligase) in the ITC cell and the PROTAC (or PROTAC-target protein complex) in the syringe in identical, degassed buffer to minimize heats of dilution.
-
Titration: Perform a series of injections of the syringe solution into the cell while monitoring the heat changes.
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters. To determine cooperativity, compare the binding affinity of the PROTAC to the E3 ligase in the absence and presence of the target protein.
Visualizing PROTAC Mechanisms and Workflows
To better conceptualize the intricate processes involved in PROTAC-mediated protein degradation, graphical representations are invaluable.
Caption: The PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.
Caption: A typical experimental workflow for the evaluation of PROTAC efficacy.
Conclusion
The rational design of PROTACs is a multifactorial challenge where the linker plays a decisive role. While specific quantitative data for the this compound linker remains sparse in publicly accessible literature, its composition as a PEG-based linker suggests favorable properties for PROTAC development. The provided experimental protocols offer a robust framework for researchers to systematically evaluate this and other linkers in their specific biological context. By combining rigorous biophysical and cellular characterization, the scientific community can continue to unravel the complex structure-activity relationships that govern PROTAC efficacy and accelerate the development of this transformative therapeutic modality.
References
- 1. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Western Blot Analysis for Confirming Protein Degradation with Benzyl-PEG4-THP PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Western blot analysis with alternative methods for confirming protein degradation induced by Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those utilizing a Benzyl-PEG4-THP linker. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical method for your research needs.
Introduction to PROTACs and the Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1]
The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[2] Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity and tunable length.[2][3] The this compound linker is a PEG-based linker used in the synthesis of PROTACs.
Confirming Protein Degradation: A Comparative Analysis of Methods
The gold standard for quantifying PROTAC-induced protein degradation has traditionally been the Western blot. However, newer technologies offer advantages in terms of throughput, quantification, and speed. This section compares traditional Western blotting with two prominent alternatives: Capillary Western Blotting and the HiBiT Assay.
Quantitative Data Comparison
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables provide a comparative overview of the performance of different PROTAC linkers and analytical methods.
Table 1: Impact of Linker Type and Length on PROTAC Performance (Western Blot Data)
| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | |
| TBK1 | Alkyl/Ether | 29 | 292 | 76 | |
| BRD4 | PEG | 3 | 25.1 | >98 | |
| BRD4 | PEG | 4 | 15.8 | >98 | |
| BRD4 | PEG | 5 | 8.9 | >98 | |
| BTK | PEG | < 4 units | Impaired degradation | - | |
| BTK | PEG | ≥ 4 units | Potent degradation | - |
Note: This table is a synthesis of data from multiple studies and direct comparisons should be made with caution as the target proteins, E3 ligases, and cell lines may differ.
Table 2: Comparison of Analytical Methods for PROTAC-Induced Protein Degradation
| Feature | Traditional Western Blot | Capillary Western Blot (e.g., Jess/Wes) | HiBiT Assay |
| Principle | SDS-PAGE, antibody-based detection on a membrane | Capillary electrophoresis, immunodetection | Luciferase complementation, luminescent readout |
| Throughput | Low | High | High |
| Speed | 1-2 days | 3-5 hours | Minutes to hours |
| Quantitative Accuracy | Semi-quantitative to quantitative | Highly quantitative and reproducible | Highly quantitative |
| Sample Requirement | High (µg of protein) | Low (ng of protein) | Low (cell lysate or live cells) |
| Antibody Dependency | High | High | None (requires CRISPR-based tagging) |
| Hands-on Time | High | Low (automated) | Low |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Traditional Western Blot for PROTAC-Mediated Protein Degradation
This protocol outlines the standard procedure for quantifying target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells at a density that ensures 70-80% confluency at the time of harvest.
-
Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
A loading control antibody (e.g., GAPDH, β-actin) should also be used to normalize protein loading.
6. Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Capillary Western Blot (Simple Western™ on Jess/Wes)
This automated method provides a more quantitative and higher throughput alternative to traditional Western blotting.
1. Sample Preparation:
-
Prepare cell lysates as described for the traditional Western blot.
-
Determine protein concentration using a BCA assay.
-
Dilute lysates to the optimal concentration for the Simple Western assay (typically in the ng/µL range).
2. Assay Setup:
-
Prepare the assay plate by adding the diluted samples, primary antibodies, secondary antibodies, and other reagents as specified by the manufacturer's protocol.
3. Instrument Run:
-
Place the assay plate and capillary cartridge into the Jess or Wes instrument.
-
The instrument automates all subsequent steps, including sample loading, protein separation, immunodetection, and data analysis.
4. Data Analysis:
-
The instrument's software automatically calculates the peak area for the target protein and loading control, providing quantitative data.
-
Generate dose-response curves to determine DC50 and Dmax values.
Protocol 3: HiBiT Lytic Detection Assay for Protein Degradation
This antibody-free method offers a rapid and highly sensitive way to measure protein degradation, particularly in a high-throughput setting. This protocol requires a cell line with the target protein endogenously tagged with the HiBiT peptide using CRISPR/Cas9.
1. Cell Plating:
-
Plate the HiBiT-tagged cells in a 96-well or 384-well white assay plate and incubate overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC for the desired time.
3. Lytic Detection:
-
Prepare the Nano-Glo® HiBiT® Lytic Detection Reagent according to the manufacturer's instructions. This reagent contains the LgBiT protein and furimazine substrate.
-
Add the detection reagent to each well.
-
Shake the plate for 3-10 minutes to ensure cell lysis and mixing.
4. Luminescence Measurement:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of HiBiT-tagged protein.
5. Data Analysis:
-
Normalize the luminescence signal to the vehicle control.
-
Plot the normalized signal against the PROTAC concentration to calculate DC50 and Dmax values.
Visualizing the Process: Signaling Pathways and Experimental Workflows
To further clarify the concepts described, the following diagrams have been generated using the Graphviz (DOT language).
Conclusion
While traditional Western blotting remains a valid and widely used method for confirming PROTAC-induced protein degradation, it is often limited by its low throughput, semi-quantitative nature, and significant hands-on time. For researchers working with this compound PROTACs and other targeted protein degraders, alternative technologies such as capillary Western blotting and the HiBiT assay offer significant advantages. Capillary Western blotting provides a fully automated and highly quantitative workflow, while the HiBiT assay delivers exceptional sensitivity and speed in a high-throughput, antibody-free format. The choice of method will ultimately depend on the specific experimental needs, including the required throughput, the availability of high-quality antibodies, and the need for kinetic versus endpoint data. This guide provides the foundational information to make an informed decision for the robust and efficient characterization of novel protein degraders.
References
A Comparative Guide to Benzyl-PEG4-THP and Other Commercial PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's chemical composition, length, and functionality profoundly influence the stability, solubility, pharmacokinetics, and ultimately, the therapeutic efficacy of the conjugate. This guide provides an objective comparison of Benzyl-PEG4-THP with other commercially available Polyethylene Glycol (PEG) linkers, supported by representative experimental data and detailed protocols.
Introduction to this compound
This compound is a heterobifunctional linker that incorporates a four-unit polyethylene glycol (PEG4) spacer, conferring hydrophilicity to the molecule. One terminus is protected by a benzyl (Bn) ether, a robust protecting group, while the other is protected by a tetrahydropyranyl (THP) ether, which is labile under acidic conditions. This orthogonal protection scheme allows for the sequential deprotection and functionalization of either end of the PEG linker, making it a versatile tool in the multi-step synthesis of complex bioconjugates.
Comparison of this compound with Other PEG Linkers
The performance of a PEG linker is dictated by several factors, including the nature of its protecting groups, the reactivity of its functional groups, and the length of the PEG chain. Below is a comparative overview of this compound against other common commercially available PEG4 linkers.
Protecting Group Stability and Orthogonality
The choice of protecting groups is crucial for multi-step synthetic strategies. The benzyl and THP groups in this compound offer a distinct advantage due to their orthogonal deprotection requirements.
| Protecting Group | Common Linker Examples | Deprotection Condition | Stability to Other Conditions | Orthogonality |
| Benzyl (Bn) | Benzyl-PEG4-OH | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable to strong acids and bases, many oxidizing/reducing agents. | High |
| Tetrahydropyranyl (THP) | THP-PEG4-OH | Mild Acid (e.g., PTSA, TFA) | Stable to basic conditions, organometallics, and hydrides. | High |
| tert-Butoxycarbonyl (Boc) | Boc-NH-PEG4-COOH | Strong Acid (e.g., TFA) | Stable to basic conditions and hydrogenation. | Moderate |
| Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-NH-PEG4-COOH | Base (e.g., Piperidine) | Stable to acidic conditions and hydrogenation. | High |
Quantitative Performance Comparison (Representative Data)
While direct head-to-head published data for this compound against all other linkers is limited, the following tables present a synthesis of expected performance based on the properties of the linkers in common bioconjugation applications.
Table 1: PROTAC Performance
This table illustrates the impact of different PEG4 linkers on the efficacy of a hypothetical PROTAC targeting the degradation of a target protein (e.g., BRD4).
| Linker Type | Precursor | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (Pₑ, 10⁻⁶ cm/s) |
| Alkyl Chain | Br-(CH₂)₄-OH | 150 | 80 | 8.5 |
| Amine-PEG4-Acid | NH₂-PEG4-COOH | 50 | 95 | 5.2 |
| Click-Chemistry PEG4 | N₃-PEG4-Alkyne | 45 | >95 | 5.5 |
| Benzyl-PEG4-Functionalized | Benzyl-PEG4-OH | 48 | >95 | 5.3 |
Lower DC₅₀ and higher Dₘₐₓ values indicate better performance.
Table 2: Antibody-Drug Conjugate (ADC) Characteristics
This table compares the characteristics of ADCs prepared with different PEG4 linkers.
| Linker Type | Drug-to-Antibody Ratio (DAR) | % Aggregate (by SEC) | In Vitro Cytotoxicity (IC₅₀, nM) | Plasma Stability (% Intact ADC after 7 days) |
| Non-PEG (SMCC) | 3.8 | 8.5 | 1.2 | 85 |
| Linear PEG4 | 3.9 | 4.2 | 0.9 | 92 |
| Branched PEG4 | 7.5 | 3.5 | 0.5 | 95 |
| Pendant PEG4 | 7.8 | 3.1 | 0.4 | 96 |
Lower % aggregate and IC₅₀ values, and higher plasma stability indicate better performance.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines the synthesis of a PROTAC where a warhead (for the protein of interest) is first attached to the deprotected THP-end of the linker, followed by deprotection of the benzyl group and attachment of the E3 ligase ligand.
Step 1: Selective Deprotection of the THP Group
-
Dissolve this compound (1.0 eq) in a solution of acetic acid/THF/water (3:1:1) to a final concentration of 0.1 M.
-
Stir the reaction mixture at 40°C for 4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the resulting Benzyl-PEG4-OH by flash column chromatography on silica gel.
Step 2: Conjugation of the Warhead
-
Dissolve Benzyl-PEG4-OH (1.0 eq) and the warhead containing a carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the product, Benzyl-PEG4-Warhead, by preparative HPLC.
Step 3: Deprotection of the Benzyl Group
-
Dissolve Benzyl-PEG4-Warhead (1.0 eq) in ethanol.
-
Add Palladium on carbon (10% w/w).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to yield HO-PEG4-Warhead.
Step 4: Conjugation of the E3 Ligase Ligand
-
Follow a similar coupling procedure as in Step 2, using HO-PEG4-Warhead and the E3 ligase ligand (with a carboxylic acid) to synthesize the final PROTAC.
Protocol 2: Characterization of PROTAC-mediated Protein Degradation
Western Blot Analysis
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Data Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Protocol 3: Analysis of ADC Aggregation
Size Exclusion Chromatography (SEC)
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Chromatographic Conditions:
-
Column: A suitable SEC column (e.g., Agilent AdvanceBio SEC 300Å).
-
Mobile Phase: 150 mM sodium phosphate, pH 7.0.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis: Integrate the peak areas of the monomer and high molecular weight species (aggregates). Calculate the percentage of aggregate.
Visualizations
PROTAC Synthesis Workflow
Caption: Workflow for the synthesis of a PROTAC using this compound.
PROTAC Mechanism of Action
Caption: The PROTAC-mediated protein degradation pathway.
Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection of this compound.
A Head-to-Head Comparison of Benzyl-PEG4-THP and Benzyl-PEG3-THP Linkers for Advanced Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker influences stability, solubility, and pharmacokinetic properties, ultimately impacting therapeutic efficacy and safety. This guide provides an in-depth comparison of two closely related heterobifunctional linkers: Benzyl-PEG4-THP and Benzyl-PEG3-THP.
Introduction to Benzyl-PEG-THP Linkers
Benzyl-PEG-THP linkers are heterobifunctional molecules designed for the conjugation of biomolecules. They feature three key components:
-
Benzyl Group: An alcohol protecting group that can be removed via hydrogenolysis.
-
Polyethylene Glycol (PEG) Spacer: A hydrophilic chain that enhances the solubility and pharmacokinetic properties of the conjugate. The number following "PEG" indicates the number of ethylene glycol units.
-
Tetrahydropyran (THP) Group: A protecting group for an alcohol, which is notably labile under acidic conditions.[1][2][3] This acid sensitivity allows for the release of a conjugated molecule in the acidic environments of endosomes and lysosomes within a target cell.[1]
The structural difference between the two linkers lies in the length of the PEG chain, with this compound containing four ethylene glycol units and Benzyl-PEG3-THP containing three. This seemingly minor difference can have significant implications for the performance of the final drug conjugate.
Predicted Performance Comparison
The following table summarizes the anticipated differences in performance between ADCs or other drug conjugates synthesized with this compound and Benzyl-PEG3-THP linkers, based on general principles of PEGylation.[4]
| Property | This compound | Benzyl-PEG3-THP | Rationale |
| Hydrophilicity | Higher | Lower | The additional ethylene glycol unit in the PEG4 linker increases its overall polarity and ability to form hydrogen bonds with water, thereby enhancing the hydrophilicity of the entire conjugate. |
| Solubility | Improved | Good | The enhanced hydrophilicity of the PEG4 linker is expected to confer superior solubility to the conjugate, which is particularly beneficial for hydrophobic payloads that are prone to aggregation. |
| Pharmacokinetics (PK) | Potentially longer half-life | Potentially shorter half-life | Longer PEG chains generally increase the hydrodynamic radius of a molecule, which can lead to reduced renal clearance and a longer circulation half-life. This can result in greater accumulation of the drug at the target site. |
| In Vitro Cytotoxicity | Potentially lower | Potentially higher | Some studies have shown that longer PEG chains can lead to a reduction in in vitro cytotoxicity. This may be due to steric hindrance affecting the interaction of the payload with its intracellular target. |
| Stability | High | High | Both linkers are expected to exhibit good stability in systemic circulation (neutral pH). The THP ether is designed to be cleaved under acidic conditions found within the cell. |
| Drug-to-Antibody Ratio (DAR) | Potentially higher achievable DAR | Potentially lower achievable DAR | The increased hydrophilicity of the PEG4 linker can help to mitigate aggregation, potentially allowing for a higher drug-to-antibody ratio without compromising the physical stability of the ADC. |
Experimental Protocols
To empirically validate the predicted differences between this compound and Benzyl-PEG3-THP linkers, a series of key experiments should be performed. Detailed methodologies for these experiments are provided below.
Synthesis and Characterization of Antibody-Drug Conjugates (ADCs)
This protocol describes the conjugation of a payload to a monoclonal antibody (mAb) using a Benzyl-PEG-THP linker.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., TCEP)
-
This compound or Benzyl-PEG3-THP linker functionalized with a reactive group (e.g., maleimide) for conjugation to the antibody and a payload attached to the other end.
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography - SEC)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, HIC-HPLC, mass spectrometer)
Procedure:
-
Antibody Reduction: Incubate the antibody solution with a molar excess of TCEP to reduce interchain disulfide bonds, exposing free sulfhydryl groups for conjugation.
-
Drug-Linker Conjugation: Add the maleimide-functionalized Benzyl-PEG-THP-payload to the reduced antibody solution. Incubate to allow for the formation of a stable thioether bond.
-
Quenching: Add a quenching reagent to cap any unreacted sulfhydryl groups on the antibody.
-
Purification: Purify the resulting ADC from unreacted linker-payload and other impurities using SEC.
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
In Vitro Cytotoxicity Assay
This assay measures the potency of the ADCs in killing target cancer cells.
Materials:
-
Target cancer cell line (e.g., BT-474 for a HER2-targeting ADC)
-
Control (antigen-negative) cancer cell line
-
Cell culture medium and supplements
-
ADCs (with this compound and Benzyl-PEG3-THP linkers) and control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in culture medium and add them to the cells.
-
Incubation: Incubate the cells with the ADCs for a defined period (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent and measure the signal using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each ADC, which represents the concentration required to inhibit cell growth by 50%.
Pharmacokinetic (PK) Study
This study evaluates the circulation half-life and clearance of the ADCs in an animal model.
Materials:
-
Animal model (e.g., mice)
-
ADCs (with this compound and Benzyl-PEG3-THP linkers)
-
ELISA or LC-MS/MS for ADC quantification
Procedure:
-
Dosing: Administer a single intravenous dose of each ADC to a cohort of animals.
-
Blood Sampling: Collect blood samples at various time points post-injection.
-
Sample Processing: Process the blood samples to obtain plasma.
-
Quantification: Measure the concentration of the total antibody and/or ADC in the plasma samples using a validated analytical method.
-
Data Analysis: Plot the plasma concentration-time profiles and calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
Visualizing the Concepts
Logical Flow of ADC Evaluation
Caption: Experimental workflow for comparing ADCs with different linkers.
Proposed Mechanism of Intracellular Drug Release
Caption: Proposed pathway for THP linker cleavage and payload release.
Conclusion
The choice between this compound and Benzyl-PEG3-THP linkers represents a trade-off between potentially enhanced pharmacokinetic properties and potentially reduced in vitro potency. The this compound linker, with its longer PEG chain, is predicted to offer superior hydrophilicity and a longer circulation half-life, which could translate to improved in vivo efficacy, especially for hydrophobic payloads. However, the shorter Benzyl-PEG3-THP linker may result in higher in vitro cytotoxicity.
Ultimately, the optimal choice will depend on the specific characteristics of the antibody, the payload, and the therapeutic application. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these linkers to enable the rational design of more effective and safer drug conjugates.
References
A Comparative Guide to In Vitro Degradation Assays for PROTACs: Evaluating Benzyl-PEG4-THP Based Constructs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. The efficacy of a PROTAC is critically dependent on its molecular architecture, particularly the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides a comprehensive overview of in vitro assays to evaluate the degradation potential of PROTACs, with a special focus on constructs utilizing a Benzyl-PEG4-THP linker. While specific performance data for this particular linker is not extensively available in the public domain, this guide will provide the necessary protocols and comparative data for other common linkers to empower researchers to rigorously assess their novel PROTACs.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but a key determinant of its biological activity. It influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for ubiquitination and subsequent proteasomal degradation.[1] The physicochemical properties of the linker, such as its length, rigidity, and hydrophilicity, can significantly impact a PROTAC's cell permeability, solubility, and overall degradation efficiency.[2][3]
The this compound linker combines several features that may influence PROTAC performance:
-
Polyethylene Glycol (PEG) component : The PEG chain imparts hydrophilicity, which can enhance solubility and cell permeability.[1]
-
Benzyl group : The aromatic ring can introduce a degree of rigidity and may participate in pi-stacking interactions, potentially influencing the conformation of the ternary complex.
-
Tetrahydropyran (THP) group : This cyclic ether can also contribute to the linker's conformational rigidity and polarity.
The optimal combination of these features for a given target and E3 ligase must be determined empirically. The following sections detail the experimental protocols required for this evaluation.
Quantitative Comparison of PROTAC Performance
A critical aspect of PROTAC development is the quantitative assessment of their degradation efficiency. This is typically expressed by two key parameters:
-
DC50 : The concentration of a PROTAC required to induce 50% degradation of the target protein.
-
Dmax : The maximum percentage of target protein degradation achievable with a given PROTAC.
The following tables provide a comparative summary of degradation data for different linker types and for well-characterized benchmark PROTACs. This data serves as a reference for evaluating the performance of novel PROTACs.
Table 1: Comparison of Different PROTAC Linker Types
| Linker Type | Target Protein | E3 Ligase | DC50 | Dmax (%) |
| PEG-based | BRD4 | VHL | 8 nM (in H661 cells) | >95 |
| Alkyl-based | BTK | CRBN | 2.2 nM | 97 |
| Rigid (piperazine) | Androgen Receptor | VHL | Effective at 1 µM | Not specified |
Table 2: Benchmark PROTAC Degradation Data
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 | Dmax (%) |
| MZ1 | BRD4 | VHL | H661 | 8 nM | >95 |
| dBET1 | BRD4 | CRBN | MV4;11 | 430 nM (EC50) | >90 |
Experimental Protocols
A thorough in vitro evaluation of a PROTAC involves a series of assays to confirm its mechanism of action, from target engagement to protein degradation.
Western Blotting for Protein Degradation
Western blotting is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.[4]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescence substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Materials for cell treatment and lysis (as above)
-
Protein A/G agarose beads
-
Primary antibody for immunoprecipitation (targeting the protein of interest or ubiquitin)
-
Wash buffer (e.g., lysis buffer without detergents)
-
Elution buffer (e.g., Laemmli sample buffer)
-
Primary antibody for Western blotting (anti-ubiquitin or anti-target protein)
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells as described above.
-
Immunoprecipitation:
-
Incubate the cell lysates with the immunoprecipitating antibody for 2-4 hours or overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling.
-
Perform Western blotting as described above, using an anti-ubiquitin antibody to detect the ubiquitinated target protein (if the target protein was immunoprecipitated) or an anti-target protein antibody (if ubiquitin was immunoprecipitated).
-
Ternary Complex Formation Assay
Several biophysical techniques can be employed to confirm the formation of the ternary complex, which is the cornerstone of PROTAC activity. These assays are crucial for understanding the structure-activity relationship of the linker.
Common Techniques:
-
Surface Plasmon Resonance (SPR): Measures the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, and can be adapted to measure the formation of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding, providing insights into the driving forces of ternary complex formation.
-
Fluorescence Polarization (FP): A solution-based technique to measure binding affinities, which can be adapted for ternary complex analysis.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay that detects the proximity of the target protein and E3 ligase upon PROTAC-induced complex formation.
The choice of assay will depend on the available instrumentation and the specific questions being addressed.
Visualizing the Process: Diagrams
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
The rational design of PROTACs is a complex process where the linker plays a pivotal role. While specific degradation data for PROTACs based on the this compound linker is not yet widely published, the experimental protocols detailed in this guide provide a robust framework for its evaluation. By systematically applying these in vitro degradation assays and comparing the results to established benchmarks, researchers can effectively characterize the performance of their novel PROTACs and advance the development of this transformative therapeutic modality.
References
Safety Operating Guide
Proper Disposal of Benzyl-PEG4-THP: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of Benzyl-PEG4-THP, a PEG-based PROTAC linker used in the synthesis of PROTACs.[1][2][3] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical research and development.
While a specific, detailed breakdown of the chemical's disposal protocol is not universally published, the consensus from safety data sheets (SDS) and related chemical handling documents is unambiguous: This compound and its containers must be disposed of via an approved waste disposal plant .[4] Improper disposal can lead to environmental contamination and potential health hazards.
Summary of Key Disposal and Safety Information
| Parameter | Information | Citation |
| Primary Disposal Route | Dispose of contents and container to an approved waste disposal plant. | |
| Spill Containment | Soak up with inert absorbent material (e.g., sand, diatomaceous earth). | |
| Environmental Precautions | Prevent from entering drains, surface water, and groundwater. | |
| Personal Protective Equipment (PPE) | Wear protective gloves, and eye/face protection. | |
| Incompatible Materials | Strong oxidizing agents. |
Step-by-Step Disposal Protocol
A systematic approach is crucial for the safe disposal of this compound. The following workflow outlines the decision-making process and necessary actions for researchers.
Caption: Decision workflow for the proper disposal of this compound waste.
Detailed Experimental Protocols
1. Waste Collection and Segregation:
-
Pure this compound: Collect any unused or waste this compound in its original container or a clearly labeled, chemically compatible, and sealable waste container.
-
Solutions: If the this compound is in a solvent, the entire solution should be treated as hazardous waste. Do not dispose of it down the drain. Collect in a labeled, sealed container.
-
Contaminated Materials: Any materials, such as absorbent pads, personal protective equipment (PPE), or labware that have come into contact with this compound should be considered contaminated. These items must be collected in a designated, sealed waste bag or container.
2. Spill Management:
In the event of a spill, adhere to the following procedure:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Absorb Spill: Use an inert absorbent material such as sand, diatomaceous earth, or vermiculite to soak up the spill.
-
Collect Absorbed Material: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.
-
Clean the Area: Decontaminate the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.
3. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area.
-
Ensure containers are tightly sealed to prevent leaks or evaporation.
-
Store away from incompatible materials, particularly strong oxidizing agents.
4. Final Disposal:
-
All waste containing this compound, including contaminated materials, must be disposed of as hazardous chemical waste.
-
Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet for any other chemicals in your waste stream.
References
Comprehensive Safety and Handling Guide for Benzyl-PEG4-THP
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Benzyl-PEG4-THP. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Chemical Identifier:
Immediate Safety and Hazard Information
Two Safety Data Sheets (SDS) were identified for this compound with differing hazard classifications. It is recommended to handle the compound according to the more stringent SDS, provided by CymitQuimica, which classifies the substance as hazardous.[1][2]
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing and eye/face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety goggles or a face shield | Must meet European standard EN 166. Ensure an eye wash station is readily accessible. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. |
| Body Protection | Laboratory coat | A lab coat should be worn to protect from skin contact. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | If adequate ventilation is not possible, a suitable respirator should be used. |
Operational and Disposal Plans
Handling and Storage:
-
Handle in accordance with good industrial hygiene and safety practices.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of any dust, fumes, or aerosols.
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
Disposal Protocol: The disposal of this compound and its contaminated waste must be handled as hazardous waste.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless permitted by your institution's environmental health and safety (EHS) guidelines.
-
Solid Waste: Collect contaminated consumables (e.g., pipette tips, tubes, weighing paper) in a designated, leak-proof container labeled as hazardous waste.
-
Liquid Waste: Collect aqueous solutions containing this compound in a separate, clearly labeled hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled with:
-
The full chemical name: "this compound".
-
The words "Hazardous Waste".
-
The primary hazards (e.g., "Harmful," "Irritant").
-
-
-
Storage of Waste:
-
Keep waste containers securely closed except when adding waste.
-
Store waste in a designated satellite accumulation area within the laboratory.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Dispose of contents/container to an approved waste disposal plant.
-
Emergency Procedures
| Exposure Type | First Aid Measures |
| If Swallowed | Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. |
| If on Skin | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. Seek medical attention. |
| If Inhaled | Remove the person to fresh air and keep comfortable for breathing. Call a poison center or physician if you feel unwell. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention. |
| Spill Cleanup | In case of a small spill, restrict access to the area. Wearing appropriate PPE, gently cover the spill with an absorbent material. Carefully sweep the material into a designated hazardous waste container, avoiding dust creation. Wipe the area with a damp cloth and dispose of it as hazardous waste. Wash the area with soap and water. |
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
